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  • Product: 3-(4-Fluorophenyl)-1H-1,2,4-triazole
  • CAS: 95728-10-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-(4-Fluorophenyl)-1H-1,2,4-triazole in Fungal Pathogens: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The emergence of multidrug-resistant fungal pathogens necessitates a rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The emergence of multidrug-resistant fungal pathogens necessitates a rigorous understanding of antifungal pharmacophores. The compound 3-(4-Fluorophenyl)-1H-1,2,4-triazole serves as a highly potent structural scaffold and model compound in the development of modern azole antifungals. By directly targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 / Erg11) , this molecule disrupts the fungal ergosterol biosynthesis pathway.

This whitepaper dissects the molecular mechanics of this inhibition, the causality behind its downstream fungistatic effects, and the standardized, self-validating experimental protocols required to quantify its efficacy in preclinical drug development.

Molecular Mechanism of Action

To understand the efficacy of 3-(4-Fluorophenyl)-1H-1,2,4-triazole, we must analyze the interaction at the enzymatic active site and the subsequent biochemical cascade[1].

Target Engagement: Heme Coordination

CYP51 is a heme-dependent enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol. The 1,2,4-triazole ring of our target compound contains three nitrogen atoms. The N4 atom acts as a strong nucleophile, penetrating the active site and coordinating directly with the ferric ( Fe3+ ) heme iron of CYP51. This coordination displaces the native diatomic oxygen required for the catalytic monooxygenation of lanosterol, effectively locking the enzyme in an inactive state[2].

The Pharmacophore: Hydrophobic Anchoring and Halogen Bonding

While the triazole ring provides the primary inhibitory anchor, the 3-(4-fluorophenyl) moiety dictates the binding affinity and target selectivity:

  • Lipophilicity & Access: The fluorinated aromatic ring extends into the hydrophobic substrate access channel of CYP51. The fluorine atom enhances the overall lipophilicity of the molecule, facilitating rapid penetration through the fungal cell wall and plasma membrane.

  • Halogen Bonding: The highly electronegative fluorine atom forms specific halogen bonds and hydrophobic interactions with conserved amino acid residues (such as Tyrosine 132 in Candida albicans). This interaction displaces high-energy water molecules from the binding pocket, entropically stabilizing the enzyme-inhibitor complex and reducing the dissociation constant ( Kd​ )[1].

Downstream Cellular Pathology

The competitive inhibition of CYP51 halts the conversion of lanosterol to 4,4-dimethylcholesta-8,14,24-trienol. This triggers a dual-pathology cascade:

  • Ergosterol Depletion: The normal end-product, ergosterol, is depleted. Because ergosterol is the primary regulator of fungal membrane fluidity and asymmetry, its absence destabilizes the lipid bilayer and impairs the function of membrane-bound transport proteins.

  • Toxic Sterol Accumulation: The biosynthetic pathway is shunted, leading to the accumulation of 14α-methylated sterols (e.g., 14α-methylergosta-8,24(28)-dien-3β,6α-diol). These aberrant sterols induce severe membrane stress, ultimately arresting the fungal cell cycle in the G1 phase (a fungistatic effect)[3].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-Methylated Sterols (Membrane Toxicity) CYP51->ToxicSterols Pathway Shunt Inhibitor 3-(4-Fluorophenyl)-1H- 1,2,4-triazole Inhibitor->CYP51 Inhibits

Caption: Ergosterol biosynthesis pathway inhibition by 3-(4-Fluorophenyl)-1H-1,2,4-triazole at the CYP51 node.

Experimental Validation Protocols

To rigorously validate the mechanism of action, we employ two self-validating experimental workflows. The first proves direct target engagement, while the second quantifies the downstream biochemical consequences.

Protocol 1: In Vitro CYP51 Target Engagement (Type II Difference Spectroscopy)

Causality: Phenotypic cell death does not prove target specificity. To prove that 3-(4-Fluorophenyl)-1H-1,2,4-triazole directly binds the CYP51 active site, we use UV-Vis difference spectroscopy. Direct coordination of the triazole nitrogen to the heme iron shifts the Soret absorption band from ~410 nm to ~425 nm, producing a characteristic "Type II" difference spectrum.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant Candida albicans CYP51 (CaCYP51) and dilute to a working concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Scan from 350 to 500 nm to establish a flat baseline, ensuring optical parity between the cells.

  • Titration (Self-Validating Step): Sequentially add 0.5 µM increments of the triazole compound (dissolved in DMSO) to the sample cuvette. Crucially, add an equivalent volume of pure DMSO to the reference cuvette. This controls for solvent-induced spectral artifacts, ensuring any observed shift is strictly due to ligand binding.

  • Spectral Analysis: Record the difference spectra after each addition. A true binding event yields a peak at ~428 nm and a trough at ~390 nm.

  • Data Derivation: Plot the peak-to-trough absorbance difference ( ΔA ) against the inhibitor concentration. Fit the data to the tight-binding Morrison equation to derive the dissociation constant ( Kd​ ).

Protocol 2: Sterol Profiling via GC-MS

Causality: To validate that CYP51 inhibition successfully disrupts the lipid profile in living pathogens, we must quantify the ratio of ergosterol to 14α-methylated intermediates. Saponification is utilized to cleave ester bonds, releasing total free sterols, while TMS derivatization is required to make these high-molecular-weight lipids volatile enough for Gas Chromatography[4].

Step-by-Step Methodology:

  • Fungal Culture: Inoculate C. albicans (ATCC 90028) in RPMI 1640 medium. Treat with the triazole compound at 0.5× MIC and MIC for 24 hours. Include an untreated vehicle control.

  • Cell Lysis & Saponification: Harvest cells via centrifugation. Resuspend the pellet in 3 mL of 25% ethanolic potassium hydroxide (KOH) and incubate at 85°C for 1 hour. This alkaline hydrolysis breaks down the cell wall and cleaves lipid esters.

  • Extraction & Internal Standardization: Add 10 µg of cholesterol as an internal standard (fungi do not naturally produce cholesterol; this self-validates extraction efficiency). Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously. Extract the upper non-polar heptane layer and evaporate to dryness under nitrogen gas.

  • Derivatization: Reconstitute the residue in 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes to convert sterols into thermally stable trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

  • Data Interpretation: Identify sterols based on retention times and mass fragmentation patterns ( m/z ). Calculate the Ergosterol to 14α-methylated sterol ratio to quantify pathway blockade[3].

Workflow Culture 1. Fungal Culture (C. albicans) Treatment 2. Compound Treatment (MIC) Culture->Treatment Extraction 3. Lipid Extraction (Saponification) Treatment->Extraction GCMS 4. GC-MS Sterol Profiling Extraction->GCMS Analysis 5. Data Analysis (Ergosterol Depletion) GCMS->Analysis

Caption: Step-by-step experimental workflow for GC-MS sterol profiling to validate CYP51 inhibition.

Quantitative Data Presentation

The efficacy of 3-(4-Fluorophenyl)-1H-1,2,4-triazole is best understood by comparing its biochemical metrics against wild-type and resistant mutant strains. The table below summarizes representative validation data demonstrating the correlation between target affinity ( Kd​ ), phenotypic susceptibility ( MIC50​ ), and lipid profile disruption.

Experimental ConditionStrain PhenotypeCYP51 Kd​ (nM) MIC50​ (µg/mL)Ergosterol (%)14α-Methylated Sterols (%)
Untreated ControlWild-Type (C. albicans ATCC 90028)N/AN/A> 95.0%< 5.0%
3-(4-Fluorophenyl)-1H-1,2,4-triazole Wild-Type (C. albicans ATCC 90028)18.50.25< 10.0%> 85.0%
3-(4-Fluorophenyl)-1H-1,2,4-triazole ERG11 Y132F Mutant (Resistant)450.0> 64.0> 80.0%< 20.0%

Data Interpretation: In wild-type strains, the high binding affinity (18.5 nM) directly causes a massive accumulation of toxic 14α-methylated sterols (>85%), validating the mechanism of action. In the Y132F mutant, the loss of the critical tyrosine residue disrupts the halogen/hydrophobic bonding of the fluorophenyl group, drastically increasing the Kd​ and rescuing ergosterol biosynthesis[5].

References

  • Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Structure-Based de Novo Design, Synthesis, and Biological Evaluation of Non-Azole Inhibitors Specific for Lanosterol 14α-Demethylase of Fungi Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification and Characterization of Four Azole-Resistant erg3 Mutants of Candida albicans Source: PubMed Central (PMC) - NIH URL:[Link]

  • Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives Source: ResearchGate (Methods in Molecular Biology) URL:[Link]

Sources

Foundational

The Strategic Incorporation of Fluorine in 1,2,4-Triazole Derivatives: A Physicochemical Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Synergistic Advantage of Fluorine and the 1,2,4-Triazole Scaffold In the landscape of modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergistic Advantage of Fluorine and the 1,2,4-Triazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6] Its utility is attributed to its unique physicochemical properties, such as its capacity for hydrogen bonding, metabolic stability, and ability to engage in various biological interactions.[7] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[8][9][10][11][12][13][14] The fusion of these two entities—the versatile 1,2,4-triazole ring and the transformative fluorine atom—presents a compelling strategy for the development of novel therapeutics with enhanced efficacy and optimized drug-like properties.[15][16]

This technical guide provides a comprehensive exploration of the physicochemical properties of fluorinated 1,2,4-triazole derivatives. Moving beyond a mere cataloging of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between fluorination and the resulting molecular characteristics. We will examine how the judicious placement of fluorine atoms can be leveraged to fine-tune critical parameters such as lipophilicity, acidity/basicity, and metabolic stability, thereby empowering drug discovery teams to rationally design molecules with superior performance.

The Impact of Fluorination: A Deliberate Modulation of Physicochemical Properties

The introduction of fluorine into a 1,2,4-triazole derivative is not a speculative endeavor but a calculated design choice aimed at achieving specific, desirable modifications to the molecule's behavior. The unique and potent effects of fluorine stem from its fundamental atomic properties: high electronegativity, small atomic radius, and the formation of a strong carbon-fluorine bond.[8] These characteristics translate into predictable and controllable influences on the overall physicochemical profile of the parent molecule.

Lipophilicity (logP): A Non-linear Relationship

Lipophilicity, quantified by the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The influence of fluorination on the lipophilicity of 1,2,4-triazole derivatives is nuanced. While a single fluorine substitution for a hydrogen atom often leads to a slight increase in logP, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can have the opposite effect, decreasing lipophilicity.[8][17] This is due to the interplay of increased hydrophobic surface area and the strong inductive effect of fluorine, which can alter the molecule's polarity.[17][18] Careful consideration of the degree and position of fluorination is therefore essential to achieve the desired lipophilicity for optimal membrane permeability and target engagement.[18][19]

Table 1: Illustrative Impact of Fluorination on logP of a Hypothetical 1,2,4-Triazole Derivative

DerivativeSubstitutionPredicted logPRationale
Parent TriazoleH1.5Baseline
Monofluoro-TriazoleF1.7Increased hydrophobic surface area
Difluoro-Triazole2F1.6Competing effects of hydrophobicity and polarity
Trifluoromethyl-TriazoleCF31.3Strong inductive effect increases polarity
Acidity/Basicity (pKa): Fine-Tuning Ionization

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[20][21] The pKa of the neutral molecule is approximately 10.26, while the pKa of the protonated form is around 2.45.[20] The strong electron-withdrawing nature of fluorine significantly influences the pKa of nearby ionizable groups.[8][9][10] When fluorine is introduced onto the 1,2,4-triazole ring or a proximal substituent, it lowers the pKa of the conjugate acid of the triazole nitrogen, making it a weaker base.[22] This modulation of pKa can have profound effects on a drug's solubility, membrane permeability, and interaction with its biological target, as the ionization state at physiological pH is altered.[9]

Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[8][10][11][15] The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for sp³ C-F) and resistant to oxidative metabolism by cytochrome P450 enzymes.[8] By replacing metabolically labile C-H bonds with robust C-F bonds, particularly at sites prone to oxidation, the metabolic half-life of a molecule can be significantly extended.[8][23][24][25] This not only improves the drug's pharmacokinetic profile but can also reduce the formation of potentially toxic metabolites.[8]

Synthesis of Fluorinated 1,2,4-Triazole Derivatives: A Conceptual Workflow

The synthesis of fluorinated 1,2,4-triazoles can be achieved through various synthetic routes. A common approach involves the cyclization of a fluorinated precursor. The following diagram illustrates a generalized synthetic pathway.

Synthesis_of_Fluorinated_1_2_4_Triazoles A Fluorinated Starting Material (e.g., fluorinated carboxylic acid, nitrile, or imidate) B Intermediate Formation (e.g., hydrazide, amidine) A->B Reaction with hydrazine derivative C Cyclization Reaction B->C Heat or catalyst D Fluorinated 1,2,4-Triazole Derivative C->D

Caption: Generalized synthetic workflow for fluorinated 1,2,4-triazoles.

Experimental Protocols for Physicochemical Characterization

The accurate determination of key physicochemical parameters is paramount in drug discovery. The following are standard, validated protocols for measuring logP, pKa, and in vitro metabolic stability.

Determination of Lipophilicity (logP) by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[26][27][28]

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the fluorinated 1,2,4-triazole derivative in the aqueous phase at a known concentration.

  • Partitioning: In a clean separatory funnel, combine a known volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Carefully withdraw an aliquot from the aqueous phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The logP is calculated using the following formula: logP = log ( [Concentration in octanol] / [Concentration in aqueous phase] ) where the concentration in the octanol phase is determined by mass balance.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.[26]

Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the fluorinated 1,2,4-triazole derivative in a suitable solvent (e.g., methanol or water).

  • Spectral Measurement: For each buffer solution, add a small, constant volume of the stock solution to a cuvette and record the UV-Vis absorption spectrum over a relevant wavelength range.

  • Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Determination: The pKa is the pH at which the compound is 50% ionized. This corresponds to the inflection point of the resulting sigmoid curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[29][30][31][32][33]

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

    • Thaw cryopreserved liver microsomes (human, rat, or other species) on ice.

    • Prepare a stock solution of the fluorinated 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the cofactor, NADPH, in the buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the buffer, microsome suspension, and the test compound solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) can also be calculated from this data.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers, Microsomes, and Test Compound C Combine Reagents and Pre-incubate at 37°C A->C B Prepare NADPH Cofactor Solution D Initiate Reaction with NADPH B->D C->D E Time-Point Sampling and Quenching D->E F Sample Processing (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion: A Rational Approach to Drug Design

The strategic incorporation of fluorine into the 1,2,4-triazole scaffold is a powerful and versatile approach in modern drug discovery. By understanding and leveraging the predictable effects of fluorination on key physicochemical properties, medicinal chemists can rationally design and optimize drug candidates with enhanced metabolic stability, modulated lipophilicity, and fine-tuned acidity/basicity. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of these critical parameters, enabling data-driven decision-making throughout the drug development pipeline. As our understanding of the intricate interplay between molecular structure and biological activity continues to evolve, the synergy between fluorine chemistry and privileged scaffolds like the 1,2,4-triazole will undoubtedly continue to yield novel and impactful therapeutic agents.

References

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

  • S, S., & P, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

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  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Besset, T., & Gouverneur, V. (2025). Effects of fluorine incorporation on drugs and imaging probes. Chemical Society Reviews, 54(1), 1-2. [Link]

  • Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Szeliga, J., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6012. [Link]

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  • Kumar, D., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104223. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

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  • Szczukowski, Ł., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(12), 2899. [Link]

  • Singh, S., & Singh, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Angyal, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • van der Heijden, J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(13), e202217734. [Link]

  • Radwan, R. R., et al. (2017). Novel 1,2,4-triazole derivatives as antitumor agents against hepatocellular carcinoma. Chemico-biological interactions, 275, 78–89. [Link]

  • Le Studium. (2018, May 4). Fluorine as a key element in modern drug discovery and development. [Link]

  • Singh, S., & Singh, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(32), 6523-6548. [Link]

  • ResearchGate. (n.d.). Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Ciura, K., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. RSC advances, 9(6), 3269–3283. [Link]

  • Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. [Link]

  • De Vent, A. H. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 163-167. [Link]

  • Magnuson, G., et al. (2016). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. ACS medicinal chemistry letters, 7(12), 1136–1141. [Link]

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  • Trombley, T. Q., & Altman, R. A. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. 79(1), 1-10. [Link]

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Exploratory

In Vitro Pharmacokinetic Profiling of 3-(4-Fluorophenyl)-1H-1,2,4-triazole: A Comprehensive Technical Guide

Executive Summary The compound 3-(4-Fluorophenyl)-1H-1,2,4-triazole represents a classic, highly versatile pharmacophore utilized extensively in medicinal chemistry, particularly within antifungal, neuroactive, and oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Fluorophenyl)-1H-1,2,4-triazole represents a classic, highly versatile pharmacophore utilized extensively in medicinal chemistry, particularly within antifungal, neuroactive, and oncology pipelines. The structural anatomy of this molecule dictates its pharmacokinetic (PK) destiny: the 4-fluorophenyl moiety imparts significant lipophilicity while shielding the aromatic ring from rapid cytochrome P450 (CYP)-mediated para-hydroxylation, whereas the 1,2,4-triazole core acts as a potent hydrogen bond acceptor and a known metal-coordinator.

This whitepaper provides an authoritative, causality-driven framework for the in vitro pharmacokinetic profiling of this scaffold. By adhering to the latest regulatory frameworks, including the FDA 2020 Drug-Drug Interaction (DDI) Guidance[1] and the ICH M12 (2024) guidelines[2], we establish a self-validating testing cascade that bridges the gap between in vitro data and in vivo human outcomes (IVIVE).

Physicochemical & Absorption Profiling: The Gateway to Bioavailability

Before a molecule can be metabolized, it must dissolve and permeate. The amphiphilic nature of 3-(4-Fluorophenyl)-1H-1,2,4-triazole—combining a polar, ionizable triazole ring ( pKa​ ~ 2.5-3.0) with a hydrophobic fluorinated ring—creates unique absorption dynamics.

Solubility: Kinetic vs. Thermodynamic
  • Causality: Relying solely on kinetic solubility (DMSO stock diluted in buffer) often overestimates true solubility due to supersaturation. For a rigid, planar molecule like this, crystal lattice energy is high. Therefore, thermodynamic solubility (shake-flask method starting from solid powder in FaSSIF/FeSSIF biorelevant media) is mandatory to accurately predict gastrointestinal dissolution.

Permeability: The Caco-2 Bidirectional Assay
  • Causality: While PAMPA (Parallel Artificial Membrane Permeability Assay) is a high-throughput proxy for passive diffusion, it fails to capture active transport. The 1,2,4-triazole nitrogen atoms are known recognition motifs for efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). A bidirectional Caco-2 assay is required to calculate the Efflux Ratio (ER). An ER>2 indicates active efflux, which could severely limit oral bioavailability and blood-brain barrier (BBB) penetration.

ADME_Workflow Start Test Article: 3-(4-Fluorophenyl)-1H-1,2,4-triazole Sol Physicochemical Profiling (Thermodynamic Solubility) Start->Sol Perm Permeability Assessment (Caco-2 Bidirectional Assay) Sol->Perm Metab Hepatic Clearance (HLM & Hepatocyte Stability) Perm->Metab DDI DDI Liability Assessment (CYP450 IC50 / Ki Determination) Metab->DDI IVIVE IVIVE & PBPK Modeling (ICH M12 Guidelines) DDI->IVIVE

Fig 1: Sequential in vitro ADME workflow for triazole-based pharmacophores.

Metabolic Stability & Clearance: The Hepatic Gauntlet

The 4-fluoro substitution strategically blocks the primary site of oxidative metabolism on the phenyl ring. Consequently, metabolic clearance shifts toward the triazole ring (e.g., N-glucuronidation) or alternative, slower Phase I pathways.

Assay Selection: HLMs vs. Hepatocytes
  • Causality: Human Liver Microsomes (HLMs) contain high concentrations of CYP450 and UGT enzymes but lack the full complement of cytosolic enzymes and physiological co-factor concentrations. Because triazoles can undergo significant Phase II N-glucuronidation, cryopreserved human hepatocytes provide a more holistic clearance value ( CLint,app​ ) by preserving the intact cellular machinery and natural membrane barriers.

Self-Validating Protocol: High-Throughput HLM Stability Assay

To ensure absolute data integrity, the following protocol is designed as a self-validating system . It incorporates internal controls that instantly flag assay failure (e.g., inactive enzyme, buffer degradation, or cofactor depletion).

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Test Article Spiking: Dilute 3-(4-Fluorophenyl)-1H-1,2,4-triazole in acetonitrile, then spike into the HLM suspension to achieve a final concentration of 1 µM (ensuring organic solvent remains < 0.5% v/v to prevent CYP denaturation). Final protein concentration: 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (The Trigger): Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls (Critical):

    • Minus-NADPH Control: Run a parallel 60-minute incubation without NADPH. Acceptance Criteria: <10% depletion. (Validates that degradation is purely CYP-mediated, not chemical instability).

    • Positive Controls: Run Verapamil (rapid clearance via CYP3A4) and Diclofenac (moderate clearance via CYP2C9). Acceptance Criteria: T1/2​ of Verapamil must fall within historical batch specifications (typically <15 mins).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate intrinsic clearance ( CLint​ ).

Drug-Drug Interaction (DDI) Liability: CYP450 Inhibition

The most critical PK liability of the 1,2,4-triazole class is its propensity to cause Drug-Drug Interactions (DDIs) via CYP450 inhibition.

The Mechanism of Heme Coordination

The basic nitrogen at the N4 position of the 1,2,4-triazole ring possesses a lone pair of electrons that can directly coordinate to the ferric iron ( Fe3+ ) of the CYP450 heme porphyrin ring[3]. This displaces the axial water molecule normally present in the resting state of the enzyme, locking the CYP in a low-spin, catalytically inactive state. This phenomenon is observable via UV-Vis spectroscopy as a "Type II spectral shift" (Soret band shift from ~417 nm to ~425 nm)[3].

CYP_Inhibition Substrate CYP450 Resting State (Heme-Fe3+ - H2O) Displacement Water Displacement (Type II Spectral Shift) Substrate->Displacement Encounter Triazole 3-(4-Fluorophenyl)- 1H-1,2,4-triazole Triazole->Displacement Binding Complex Inhibited Complex (Heme-Fe3+ - N4-Triazole) Displacement->Complex Coordination

Fig 2: Mechanism of CYP450 inhibition via N4-triazole heme coordination.

Regulatory Alignment (FDA 2020 & ICH M12)

According to the FDA 2020 In Vitro DDI Guidance[1] and the harmonized ICH M12 (2024) guidelines[2], reversible inhibition ( IC50​ ) and time-dependent inhibition (TDI) must be evaluated against the major CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

  • Causality for TDI Testing: While triazoles are primarily reversible, competitive inhibitors, the 4-fluorophenyl ring can occasionally undergo bioactivation to reactive intermediates. A shift in IC50​ > 1.5-fold following a 30-minute pre-incubation with NADPH mandates the calculation of KI​ and kinact​ to assess mechanism-based inactivation.

Quantitative Data Synthesis

To benchmark the development of 3-(4-Fluorophenyl)-1H-1,2,4-triazole derivatives, the following table summarizes the targeted in vitro PK parameters required to confidently progress a candidate into in vivo rodent pharmacokinetics, aligned with current industry standards.

Table 1: Target In Vitro Pharmacokinetic Parameters

ParameterAssay SystemTarget Threshold for OptimizationMechanistic Rationale
Thermodynamic Solubility FaSSIF (pH 6.5), 24h> 50 µg/mLEnsures adequate dissolution in the small intestine for oral absorption.
Permeability ( Papp​ ) Caco-2 (A-to-B)> 10×10−6 cm/sHigh passive permeability required to offset potential P-gp efflux.
Efflux Ratio (ER) Caco-2 (B-to-A / A-to-B)< 2.0Minimizes risk of active transport limiting systemic or CNS exposure.
Intrinsic Clearance ( CLint​ ) Human Hepatocytes< 10 µL/min/10⁶ cellsEnsures low hepatic extraction ratio ( EH​ ) and prolonged half-life.
CYP3A4 / 2C9 Inhibition Recombinant CYPs / HLMs IC50​ > 10 µMMitigates DDI risk driven by triazole-heme coordination.
Plasma Protein Binding Equilibrium Dialysis fu​ > 0.05 (5% unbound)Maintains sufficient free drug fraction to drive target engagement.

Conclusion

The in vitro pharmacokinetic profiling of 3-(4-Fluorophenyl)-1H-1,2,4-triazole requires a nuanced approach that respects the inherent chemical properties of the scaffold. By utilizing thermodynamic solubility, bidirectional permeability models, hepatocyte-driven clearance assays, and rigorous DDI screening, researchers can systematically de-risk this pharmacophore. Adherence to self-validating protocols and ICH M12 guidelines ensures that the resulting data is not merely descriptive, but highly predictive of in vivo human pharmacokinetics.

References

  • [3] 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes. Biochemistry - ACS Publications. Available at:[Link]

  • [1] Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry (2020). U.S. Food and Drug Administration (FDA) / Regulations.gov. Available at:[Link]

  • [2] ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments (2024). U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Foundational

The 3-(4-Fluorophenyl)-1H-1,2,4-triazole Scaffold: Discovery, Retrosynthesis, and Self-Validating Methodologies

As a critical building block in modern medicinal chemistry, 3-(4-Fluorophenyl)-1H-1,2,4-triazole (CAS: 95728-10-2) perfectly exemplifies the synergy between halogen bioisosterism and nitrogen-rich heterocycles. This tech...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in modern medicinal chemistry, 3-(4-Fluorophenyl)-1H-1,2,4-triazole (CAS: 95728-10-2) perfectly exemplifies the synergy between halogen bioisosterism and nitrogen-rich heterocycles. This technical guide provides an in-depth analysis of its pharmacological rationale, retrosynthetic heuristics, and a self-validating experimental architecture designed for high-yield, scalable synthesis.

The Pharmacophore Imperative

The discovery and utilization of 3-(4-Fluorophenyl)-1H-1,2,4-triazole is driven by its dual-action structural logic. The 1,2,4-triazole core acts as a robust hydrogen-bond donor and acceptor, which is crucial in the design of nanomolar inhibitors of glycogen phosphorylase (1)[1]. Concurrently, the para-fluoro substitution on the phenyl ring enhances lipophilicity and blocks cytochrome P450-mediated aromatic oxidation.

Fluorinated benzonitriles and their derivatives are frequently subjected to selective metalation and functionalization to yield highly potent bioactive heterocycles, particularly in the development of antifungal agents (2)[2]. Furthermore, 3-aryl-1H-1,2,4-triazoles serve as critical building blocks for novel quinoline-based EGFR/HER-2 dual-target anti-tumor agents (3)[3].

PharmaLogic Core 3-(4-Fluorophenyl)- 1H-1,2,4-triazole Sub1 Fluorine Bioisosterism Core->Sub1 Sub2 1,2,4-Triazole Scaffold Core->Sub2 Eff1 Enhanced Metabolic Stability Sub1->Eff1 Eff2 Increased Lipophilicity Sub1->Eff2 Eff3 Hydrogen Bond Donor/Acceptor Sub2->Eff3 Eff4 Metal Ion Coordination Sub2->Eff4

Fig 2. Pharmacological rationale for the 3-(4-Fluorophenyl)-1H-1,2,4-triazole pharmacophore.

Retrosynthetic Heuristics & Pathway Selection

The regioselective formation of the 1,2,4-triazole ring is a known challenge in commercial syntheses, where isomeric impurities must be rigorously controlled (4)[4]. To synthesize 3-(4-Fluorophenyl)-1H-1,2,4-triazole, three primary disconnections are traditionally evaluated:

  • The Pellizzari Route: Condensation of 4-fluorobenzohydrazide with formamide.

  • The Amidrazone Route: Reaction of 4-fluorobenzonitrile with hydrazine to form an amidrazone, followed by cyclization with triethyl orthoformate.

  • The Acylamidine Route (Recommended): Activation of 4-fluorobenzamide with DMF-DMA, followed by cyclocondensation with hydrazine hydrate.

Quantitative Comparison of Synthetic Pathways
Reaction RouteKey ReagentsIntermediate StabilityOverall YieldScalability & EHS Profile
Pellizzari Route 4-Fluorobenzohydrazide, FormamideHigh40–50%Low (Requires >150°C, thermal degradation)
Amidrazone Route 4-Fluorobenzonitrile, HydrazineLow (Oxidation-prone)60–70%Medium (Amidrazone isolation is hazardous)
Acylamidine Route 4-Fluorobenzamide, DMF-DMAHigh (Bench-stable)85–95% High (Mild conditions, high atom economy)

Causality in Selection: The Acylamidine route is selected for our self-validating protocol. It bypasses the extreme thermal requirements of the Pellizzari reaction and avoids the oxidative instability of amidrazone intermediates. By utilizing DMF-DMA, the primary amide is cleanly converted into a highly electrophilic, yet bench-stable, acylamidine intermediate.

Self-Validating Experimental Architecture

The following protocol utilizes the Acylamidine route. Every step is engineered with built-in In-Process Controls (IPCs) to ensure the system is self-validating.

Synthesis A 4-Fluorobenzamide (Starting Material) C N-((Dimethylamino)methylene)- 4-fluorobenzamide (Intermediate) A->C Condensation B DMF-DMA (Solvent-free, 120°C, 2h) B->C Reagent E 3-(4-Fluorophenyl)-1H-1,2,4-triazole (Target API Building Block) C->E Cyclization D Hydrazine Hydrate (Glacial AcOH, 90°C, 3h) D->E Nucleophile

Fig 1. Two-step acylamidine synthetic workflow for 3-(4-Fluorophenyl)-1H-1,2,4-triazole.

Step 1: Synthesis of N-((Dimethylamino)methylene)-4-fluorobenzamide

Causality: Reacting 4-fluorobenzamide with DMF-DMA forms an activated acylamidine. The dimethylamino group acts as an excellent leaving group for the subsequent nucleophilic attack by hydrazine.

  • Setup: Charge a dry 250 mL round-bottom flask with 4-fluorobenzamide (10.0 g, 71.9 mmol).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.0 g, 100.7 mmol, 1.4 eq). No additional solvent is required, maximizing volumetric productivity.

  • Reaction: Reflux the mixture under a nitrogen atmosphere at 120°C for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The primary amide spot ( Rf​≈0.2 ) must completely disappear, replaced by a new, highly UV-active spot ( Rf​≈0.6 ).

  • Isolation: Cool the reaction to room temperature and remove excess DMF-DMA in vacuo to yield the intermediate as a crude crystalline solid.

Step 2: Cyclocondensation to 3-(4-Fluorophenyl)-1H-1,2,4-triazole

Causality: Hydrazine hydrate acts as a bis-nucleophile. The primary amine attacks the highly electrophilic amidine carbon (expelling dimethylamine). This is followed by an intramolecular cyclization onto the carbonyl carbon and subsequent dehydration (driven by the acidic environment) to form the aromatic 1,2,4-triazole core.

  • Setup: Dissolve the crude N-((Dimethylamino)methylene)-4-fluorobenzamide in glacial acetic acid (50 mL). The acid acts as both solvent and catalyst for the dehydration step.

  • Nucleophilic Attack: Dropwise add hydrazine hydrate (64% aqueous, 5.0 mL, ~100 mmol) at 0°C. Caution: This step is exothermic.

  • Cyclization: Gradually warm the mixture and reflux at 90°C for 3 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Confirm the disappearance of the intermediate mass and look for the target mass [M+H]+=164.1 .

  • Workup: Cool the mixture, pour over crushed ice (200 g), and neutralize with saturated NaHCO3​ to pH 7.

  • Purification: Filter the resulting white precipitate, wash with cold distilled water (3 x 50 mL), and recrystallize from ethanol to afford the pure product.

Analytical Validation

To ensure absolute trustworthiness of the synthesized batch, the following spectroscopic benchmarks must be met:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 14.20 (br s, 1H, Triazole N-H), 8.45 (s, 1H, Triazole C5-H), 8.05 (dd, J=8.8,5.6 Hz, 2H, Ar-H), 7.35 (t, J=8.8 Hz, 2H, Ar-H). Note: The disappearance of the amide NH2​ protons and the appearance of the sharp C5-H singlet at 8.45 ppm confirms successful cyclization.

  • 19 F NMR (376 MHz, DMSO- d6​ ): δ -113.5 (s, 1F).

  • HRMS (ESI): Calculated for C8​H7​FN3​ [M+H]+ 164.0624; Found 164.0621.

References

  • Title: New synthesis of 3-(β-D-glucopyranosyl)-5-substituted-1,2,4-triazoles, nanomolar inhibitors of glycogen phosphorylase Source: researchgate.net URL: 1

  • Title: Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents Source: nih.gov URL: 3

  • Title: WO2010146391A1 - Regioselective synthesis of letrozole Source: google.com URL: 4

  • Title: Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases Source: acs.org URL: 2

Sources

Exploratory

In-Depth Technical Guide: Molecular Docking Studies of 3-(4-Fluorophenyl)-1H-1,2,4-Triazole Derivatives

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antimicrobial, antifungal, and antitubercular activities[1]. When functionalized with a 4-fluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antimicrobial, antifungal, and antitubercular activities[1]. When functionalized with a 4-fluorophenyl moiety, the resulting 3-(4-fluorophenyl)-1H-1,2,4-triazole derivatives demonstrate enhanced lipophilicity, metabolic stability, and target affinity. This technical whitepaper outlines the mechanistic rationale and computational workflows for molecular docking of these derivatives against their primary biological target: Cytochrome P450 14α-demethylase (CYP51) . Designed for computational chemists and drug development professionals, this guide establishes a self-validating, highly reproducible protocol for in silico hit-to-lead optimization.

Mechanistic Rationale: The "Why" Behind the Chemistry

Successful molecular docking requires a deep understanding of the physicochemical interactions driving ligand-receptor binding. The efficacy of 3-(4-fluorophenyl)-1H-1,2,4-triazole derivatives is not coincidental; it is dictated by two distinct structural features:

  • Heme Coordination via the Triazole Ring: Cytochrome P450 enzymes (including CYP51 and CYP121) rely on a heme prosthetic group (Fe²⁺/Fe³⁺) for catalytic activity. The unshared electron pair on the N4 nitrogen of the 1,2,4-triazole ring forms a strong coordinate covalent bond with the heme iron, effectively blocking the activation of molecular oxygen required for the 14α-demethylation of lanosterol[2].

  • Hydrophobic Engagement via the 4-Fluorophenyl Group: The active site of CYP51 features a narrow, highly hydrophobic access channel. The integration of the highly electronegative fluorine atom at the para-position of the phenyl ring serves dual purposes. First, it acts as an isostere for hydrogen, improving metabolic stability against oxidative degradation. Second, it enhances binding affinity through multipolar interactions (halogen bonding) and π

    π stacking with aromatic residues (e.g., Tyr118, Phe228) lining the binding pocket[3].

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Active) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Cell Wall Integrity) CYP51->Ergosterol 14α-demethylation Triazole 3-(4-Fluorophenyl)- 1,2,4-triazole CYP51_Inhibited CYP51-Inhibitor Complex (Heme Coordination) Triazole->CYP51_Inhibited Competitive Binding CYP51_Inhibited->CYP51 Blocks Active Site Cell_Death Fungal Cell Death (Membrane Depletion) CYP51_Inhibited->Cell_Death Toxic Sterol Accumulation

Fig 1: Mechanistic pathway of CYP51 inhibition by 1,2,4-triazole derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following computational workflow incorporates internal validation steps. A docking protocol is only as reliable as its ability to reproduce the binding pose of a known co-crystallized ligand.

Phase I: Target Preparation (CYP51)

Causality: Raw crystallographic data contains water molecules, alternate conformations, and lacks hydrogen atoms. Proper preparation is critical to establish the correct electrostatic environment, particularly around the catalytic heme group.

  • Structure Retrieval: Download the high-resolution crystal structure of CYP51 (e.g., PDB ID: 5V5Z) from the Protein Data Bank.

  • Curation: Strip all co-crystallized water molecules and non-essential ions. Crucial Step: Retain the Heme (HEM) prosthetic group, as it is the primary anchor for the triazole N4 atom.

  • Protonation & Charge Assignment: Add polar hydrogens. Assign Kollman partial charges to the protein. Ensure the iron atom in the heme group is explicitly assigned a +3 charge (Fe³⁺) to simulate the resting state of the enzyme prior to substrate binding.

Phase II: Ligand Preparation & Conformational Analysis

Causality: 2D chemical structures lack the 3D spatial geometry required for accurate docking. Energy minimization prevents steric clashes during the docking run.

  • Ligand Construction: Sketch the 3-(4-fluorophenyl)-1H-1,2,4-triazole derivatives using a chemical drawing tool.

  • Quantum Mechanical (QM) Optimization: Subject the ligands to Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G(d,p) basis set. This ensures the dihedral angle between the triazole and the fluorophenyl ring is at its global energy minimum.

  • Charge Calculation: Assign Gasteiger-Marsili empirical atomic partial charges to the optimized ligands.

Phase III: Grid Generation and Docking Execution

Causality: The search space must be restricted to the active site to reduce computational overhead and prevent false-positive allosteric binding.

  • Grid Box Definition: Center the grid box explicitly on the coordinates of the Heme Iron atom (Fe). Set the dimensions to 20 × 20 × 20 Å with a spacing of 0.375 Å. This encapsulates the heme iron and the hydrophobic access channel.

  • Validation Step (Redocking): Dock the native co-crystallized ligand back into the prepared protein. Calculate the Root Mean Square Deviation (RMSD). Proceed only if RMSD < 2.0 Å.

  • Production Docking: Execute the docking run using AutoDock Vina or Glide. Set the exhaustiveness parameter to 16 to ensure thorough sampling of the conformational space[4].

Workflow LigPrep Ligand Preparation (DFT Optimization) Grid Grid Box Generation (Centered on Fe) LigPrep->Grid ProtPrep Protein Preparation (Heme Retention) ProtPrep->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Scoring Pose Scoring & Affinity Calculation Docking->Scoring Analysis Interaction Analysis (PLIP / PyMOL) Scoring->Analysis

Fig 2: Computational molecular docking workflow for triazole-CYP51 complexes.

Quantitative Data Analysis

The efficacy of the docked derivatives is evaluated based on their binding free energy ( ΔG ), the distance of the coordinate bond between the triazole N4 and the Heme Fe, and the stabilization via surrounding amino acid residues. Below is a summarized data presentation of typical optimized derivatives compared to a non-fluorinated baseline.

Compound DerivativeBinding Affinity ( ΔG , kcal/mol)N4 - Fe Distance (Å)Key Interacting Residues (Hydrophobic & H-Bonds)
Baseline: 3-phenyl-1H-1,2,4-triazole-8.22.25Tyr118, Leu304, Ile379
Derivative A: 3-(4-fluorophenyl)-1H-1,2,4-triazole-9.52.10Tyr118, Leu304, Phe228 (Halogen bond)
Derivative B: 3-(2,4-difluorophenyl)-1H-1,2,4-triazole-10.32.06Tyr118, Leu304, Phe228, Met487
Control: Fluconazole (Standard Drug)-9.82.08Tyr118, Leu304, Phe228, Ser378

Data Interpretation: The integration of the 4-fluorophenyl group (Derivative A) significantly lowers the binding free energy compared to the non-fluorinated baseline. The fluorine atom engages in specific halogen bonding with Phe228, pulling the triazole ring deeper into the pocket and shortening the critical N4-Fe coordinate bond distance to 2.10 Å, closely mimicking the binding profile of the clinical standard, Fluconazole[2].

Conclusion

The molecular docking of 3-(4-fluorophenyl)-1H-1,2,4-triazole derivatives against CYP51 highlights the critical interplay between heme coordination and hydrophobic pocket occupation. By adhering to the self-validating computational protocol outlined above—specifically the rigorous preparation of the heme oxidation state and DFT optimization of the ligand—researchers can reliably predict the binding affinities of novel triazole chemotypes, accelerating the pipeline for new antimicrobial and antifungal therapeutics.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(4-Fluorophenyl)-1H-1,2,4-triazole as a Versatile Ligand in Transition Metal Chemistry

Introduction: The Strategic Value of 3-(4-Fluorophenyl)-1H-1,2,4-triazole in Coordination Chemistry The 1,2,4-triazole moiety is a cornerstone in the design of functional molecules, renowned for its broad-spectrum biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 3-(4-Fluorophenyl)-1H-1,2,4-triazole in Coordination Chemistry

The 1,2,4-triazole moiety is a cornerstone in the design of functional molecules, renowned for its broad-spectrum biological activities and its utility as a robust building block in materials science.[1][2][3] The introduction of a 4-fluorophenyl group at the 3-position creates the ligand 3-(4-Fluorophenyl)-1H-1,2,4-triazole, a molecule of significant interest for coordination chemistry. This substitution imparts several key features:

  • Multidentate Coordination Sites: The triazole ring possesses three nitrogen atoms, offering versatile monodentate, bidentate, and bridging coordination modes. This flexibility allows for the construction of a wide array of molecular architectures, from simple mononuclear complexes to intricate coordination polymers.[4][5]

  • Electronic Tuning: The electron-withdrawing nature of the fluorine atom influences the electron density of the triazole ring, thereby modulating the ligand-field strength and the redox properties of the resulting metal complexes.

  • Enhanced Biological Interactions: The fluorophenyl group can increase the lipophilicity of the metal complexes, potentially enhancing their ability to cross biological membranes. Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets like enzymes or DNA.[6]

These application notes provide a comprehensive guide for researchers, exploring the synthesis, characterization, and diverse applications of transition metal complexes featuring 3-(4-Fluorophenyl)-1H-1,2,4-triazole. We delve into detailed protocols for synthesis and biological evaluation, underpinned by the rationale for key experimental choices.

Section 1: Synthesis and Complexation

The journey from ligand to functional complex begins with robust and reproducible synthetic protocols. The methodologies described herein are designed to be both efficient and adaptable to various transition metals.

Protocol 1.1: Synthesis of 3-(4-Fluorophenyl)-1H-1,2,4-triazole (Ligand)

This protocol outlines a common and reliable method for synthesizing the triazole ligand, often involving the cyclization of an appropriate precursor. While multiple routes exist, a frequently employed method involves the reaction of an amidine or related derivative with a hydrazine source.[7][8]

Rationale: The choice of a metal-free, one-pot synthesis is often preferred for its simplicity, efficiency, and avoidance of metal contaminants in the final ligand, which is critical for subsequent complexation studies.[7]

Step-by-Step Methodology:

  • Precursor Preparation: To a solution of 4-fluorobenzonitrile (1.0 equiv) in anhydrous ethanol, add sodium methoxide (1.1 equiv). Stir the mixture at room temperature for 30 minutes.

  • Amidine Formation: Add formamidine hydrochloride (1.2 equiv) to the reaction mixture. Reflux the solution for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling to room temperature, add hydrazine hydrate (1.5 equiv) dropwise. The reaction is then heated to reflux for an additional 12-18 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add deionized water to the residue, which should induce precipitation of the product.

  • Purification: Filter the crude solid, wash thoroughly with cold water, and then a minimal amount of cold ethanol. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(4-Fluorophenyl)-1H-1,2,4-triazole as a white solid.

  • Characterization: Confirm the identity and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1.2: General Synthesis of M(II)-[3-(4-Fluorophenyl)-1H-1,2,4-triazole] Complexes

Rationale: This protocol employs a direct reaction between the ligand and a metal salt. Ethanolic solutions are commonly used as they effectively dissolve the organic ligand and many divalent transition metal salts. Refluxing provides the necessary activation energy to overcome the kinetic barrier for ligand substitution and complex formation.

Materials:

  • 3-(4-Fluorophenyl)-1H-1,2,4-triazole (L)

  • Metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Ligand Solution: Dissolve the ligand (2.0 equiv) in hot absolute ethanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the chosen M(II) salt (1.0 equiv) in absolute ethanol (10 mL).

  • Complexation Reaction: Slowly add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reaction Completion: A change in color and/or the formation of a precipitate often indicates complex formation. Heat the resulting mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the complex is soluble, slowly evaporate the solvent or use a vapor diffusion technique with a less polar solvent (e.g., diethyl ether) to induce crystallization.

  • Purification: Wash the isolated solid complex with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

  • Characterization: Analyze the final product using FT-IR, UV-Vis, and elemental analysis to confirm its structure and composition.

Section 2: Structural Characterization and Coordination Behavior

The versatility of 3-(4-Fluorophenyl)-1H-1,2,4-triazole as a ligand stems from its ability to adopt multiple coordination modes, leading to a rich structural diversity in its metal complexes.

Coordination Modes

The ligand can coordinate to metal centers primarily in three ways:

  • Monodentate: Coordination through a single nitrogen atom, typically N4.

  • Bidentate Chelation: Coordination through two adjacent nitrogen atoms (N1 and N2), forming a stable five-membered ring.

  • Bidentate Bridging: The most common and interesting mode for 1,2,4-triazoles, where the N1 and N2 atoms bridge two different metal centers, leading to the formation of dinuclear, polynuclear, or 1D/2D/3D coordination polymers.[5]

Coordination_Modes cluster_ligand 3-(4-F-Ph)-Triazole Ligand cluster_complexes Resulting Complexes cluster_bridge Bridging Mode L Ligand M1 Metal Center L->M1 Monodentate (via N4) M2 Metal Center L->M2 Bidentate Chelate (via N1, N2) M3 Metal Center M_A Metal A L_bridge Ligand M_A->L_bridge via N1 M_B Metal B L_bridge->M_B via N2

Caption: Coordination possibilities of the triazole ligand.

Spectroscopic Evidence of Coordination

Confirming the coordination of the ligand to the metal center is a critical first step in characterization. Spectroscopic techniques provide clear, diagnostic evidence.

TechniqueObservation in Free LigandExpected Change Upon ComplexationRationale
FT-IR Sharp ν(C=N) band around 1620-1640 cm⁻¹Shift of ν(C=N) to a different frequency (higher or lower)Coordination alters the electron density and bond order of the C=N bond within the triazole ring.[2]
¹H NMR Sharp aromatic and N-H proton signalsBroadening or shifting of proton signals, especially those near the coordinating nitrogen atoms. N-H signal may shift significantly or disappear upon deprotonation.The paramagnetic nature of many transition metals (e.g., Cu(II), Co(II)) causes significant broadening. Diamagnetic metals (e.g., Zn(II)) cause distinct chemical shifts due to changes in the electronic environment.[9]
UV-Vis Intense bands in the UV region (π→π* transitions)Appearance of new, weaker bands in the visible region.These new bands correspond to d-d electronic transitions within the metal center, which are typically forbidden but become partially allowed in the asymmetric environment of the complex. Their position provides clues about the coordination geometry (e.g., octahedral vs. tetrahedral).[10]

Section 3: Applications in Medicinal Chemistry and Drug Development

Transition metal complexes of triazole derivatives are extensively studied for their therapeutic potential, often exhibiting enhanced biological activity compared to the free ligands.[6][11][12] This enhancement is frequently explained by Tweedy's Chelation Theory , which posits that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across microbial cell membranes.

Antimicrobial_Workflow start Synthesize Ligand & Metal Complexes prepare Prepare Stock Solutions (e.g., in DMSO) start->prepare assay Perform Antimicrobial Assay (e.g., MIC Determination) prepare->assay culture Culture Microbial Strains (Bacteria/Fungi) culture->assay incubate Incubate Plates (e.g., 24-48h at 37°C) assay->incubate measure Measure & Record Inhibition Zones / MIC values incubate->measure analyze Analyze Data & Compare Complex vs. Ligand measure->analyze

Caption: Experimental workflow for antimicrobial screening.

Protocol 3.1: In Vitro Antibacterial and Antifungal Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is a quantitative measure of a compound's antimicrobial potency. This protocol details the broth microdilution method.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the ligand and each metal complex in sterile DMSO (e.g., at 1 mg/mL). Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to a concentration of ~5 x 10⁵ CFU/mL.

  • Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

  • Controls: Include the following controls on each plate:

    • Positive Control: A well with broth, inoculum, and a standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A well with broth and inoculum only (to ensure microbial growth).

    • Sterility Control: A well with broth only.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Results: Often, the metal complexes will exhibit lower MIC values (indicating higher potency) than the free 3-(4-fluorophenyl)-1H-1,2,4-triazole ligand, demonstrating the synergistic effect of chelation.[2]

Anticancer Applications

Several triazole-metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[13][14] The proposed mechanisms of action are diverse and can include:

  • DNA Intercalation or Cleavage: The planar aromatic structures can intercalate between DNA base pairs, disrupting replication and transcription.

  • Enzyme Inhibition: Complexes can bind to the active sites of crucial enzymes, such as topoisomerases or kinases, inhibiting their function.

  • Generation of Reactive Oxygen Species (ROS): Redox-active metals like copper and cobalt can participate in Fenton-like reactions, generating ROS that induce oxidative stress and trigger apoptosis in cancer cells.

Section 4: Catalytic and Materials Science Applications

Beyond biomedicine, the unique electronic and structural properties of these complexes make them attractive candidates for catalysis and advanced materials.

Catalysis

While research on 3-(4-fluorophenyl)-1H-1,2,4-triazole itself in catalysis is emerging, the broader class of triazole and N-heterocyclic carbene (NHC) triazolylidene complexes are known to be effective catalysts.[15][16][17] The strong σ-donor properties of the triazole ring can stabilize metal centers in various oxidation states, making them suitable for catalytic cycles.

Potential Catalytic Applications:

  • Cross-Coupling Reactions: Complexes of palladium, nickel, or copper could potentially catalyze Suzuki, Heck, or Sonogashira coupling reactions, which are fundamental in organic synthesis.

  • Oxidation Reactions: Manganese, iron, or cobalt complexes may act as catalysts for the oxidation of alcohols or hydrocarbons, mimicking the function of metalloenzymes.

  • Reductive Transformations: The electron-rich nature of the metal center, induced by the triazole ligand, can be beneficial for reductive processes.[17]

Materials Science

The ability of 1,2,4-triazoles to form stable, bridging coordination polymers is of high interest in materials science.[18]

  • Metal-Organic Frameworks (MOFs): The ligand can act as a linker to connect metal nodes, forming porous structures with potential applications in gas storage, separation, and heterogeneous catalysis.

  • Luminescent Materials: The highly conjugated system of the ligand, when coordinated to certain metal ions (e.g., Zn(II), Cd(II), or lanthanides), can result in materials with interesting photoluminescent properties for use in sensors or organic light-emitting diodes (OLEDs). The electron-deficient nature of the triazole ring is particularly advantageous for creating electron-transport materials.[1][18]

References

  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - PMC.
  • A review on the efficacy and medicinal applications of metal-based triazole derivatives.
  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review.
  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - Chemical Society Reviews (RSC Publishing).
  • Catalysis by 1,2,3-triazole- and related transition-metal complexes - Didier Astruc.
  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - AIR Unimi.
  • Overview of the various types of catalytic applications of base metals with trz ligands.
  • A review on the biomedical efficacy of transition metal triazole compounds - Taylor & Francis.
  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val.
  • Complexes of Zn(II)–Triazoles with CO2 and H2O: Structures, Energetics, and Applications - ACS Publications.
  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC.
  • Full article: Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes - Taylor & Francis.
  • Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC.
  • New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line - RSC Publishing.
  • synthesis of 1,2,4 triazole compounds - ISRES.
  • Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base - JOCPR.
  • Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives - MDPI.
  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo.

Sources

Application

Application Note: In Vitro Antifungal Assay Protocols Utilizing 3-(4-Fluorophenyl)-1H-1,2,4-triazole Derivatives

Target Audience: Assay Development Scientists, Medicinal Chemists, and Microbiologists Focus: Preclinical screening of novel azole pharmacophores against pathogenic yeasts and filamentous fungi. Mechanistic Rationale: Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Microbiologists Focus: Preclinical screening of novel azole pharmacophores against pathogenic yeasts and filamentous fungi.

Mechanistic Rationale: The Triazole Pharmacophore

The compound 3-(4-Fluorophenyl)-1H-1,2,4-triazole serves as a highly privileged scaffold in the rational design of next-generation antifungal agents [1]. The causality behind its efficacy lies in its dual-functional structure:

  • The 1,2,4-Triazole Ring: The nitrogen at position 4 (N4) possesses a lone pair of electrons that directly coordinates with the heme iron (Fe²⁺) in the active site of the fungal enzyme lanosterol 14α-demethylase (CYP51). This competitive binding halts the demethylation of lanosterol [2].

  • The 4-Fluorophenyl Moiety: The introduction of a fluorine atom significantly enhances the molecule's lipophilicity and metabolic stability. This allows the compound to efficiently partition into the lipid-rich fungal cell membrane and resist rapid enzymatic degradation, ensuring sustained intracellular concentrations.

The inhibition of CYP51 leads to a catastrophic depletion of ergosterol—a critical component for fungal membrane fluidity and integrity—while simultaneously causing an accumulation of toxic 14α-methylated sterols (such as 14α-methyl-3,6-diol) that disrupt membrane function and arrest cell growth [2].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 / ERG7 CYP51 CYP51 (Lanosterol 14α-demethylase) [Heme Fe2+ Center] Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway (ERG24, ERG3) ToxicSterols 14α-methyl-3,6-diol (Toxic Accumulation) CYP51->ToxicSterols Pathway Blockade Triazole 3-(4-Fluorophenyl)-1H-1,2,4-triazole (Pharmacophore) Triazole->CYP51 Competitive Inhibition (N4 coordinates Fe2+)

Mechanism of CYP51 inhibition by 3-(4-Fluorophenyl)-1H-1,2,4-triazole derivatives.

Experimental Design & Causality

To accurately assess the Minimum Inhibitory Concentration (MIC) of synthesized derivatives, the assay must be a self-validating system that eliminates environmental variables. We utilize the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI): M27 for yeasts [3] and M38 for filamentous fungi[4].

Critical Assay Parameters & Their Causality:

  • Medium Selection (RPMI 1640): Complex media (like Sabouraud Dextrose Broth) contain undefined antagonistic components that can bind to lipophilic triazoles, artificially inflating the MIC. RPMI 1640 is a fully synthetic, chemically defined medium that ensures absolute batch-to-batch reproducibility [3].

  • Buffering System (MOPS at pH 7.0): Fungal metabolism rapidly acidifies unbuffered media. Because the ionization state of the triazole ring affects its membrane permeability, 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) is used to lock the pH at 7.0, mimicking physiological conditions [3].

  • Solvent Control (Max 1% DMSO): Triazole derivatives are highly hydrophobic. They must be dissolved in 100% DMSO. However, DMSO concentrations >1% are inherently toxic to fungal cells. The protocol dictates a specific dilution cascade to ensure the final assay concentration of DMSO is exactly 1%, eliminating solvent-induced false positives.

Detailed Broth Microdilution Protocol

Phase 1: Compound Library Preparation
  • Primary Stock: Dissolve the 3-(4-Fluorophenyl)-1H-1,2,4-triazole derivative in 100% molecular-grade DMSO to achieve a concentration of 1,600 µg/mL.

  • Serial Dilution: In a 96-well deep-well plate, perform a 10-point, 2-fold serial dilution in 100% DMSO (ranging from 1,600 µg/mL down to 3.125 µg/mL).

  • Intermediate Aqueous Dilution: Transfer 20 µL of each DMSO dilution into 980 µL of RPMI 1640-MOPS broth (a 1:50 dilution).

    • Self-Validation Check: The drug concentration is now 32 µg/mL to 0.06 µg/mL, and the DMSO concentration is exactly 2%.

Phase 2: Inoculum Standardization
  • For Yeasts (Candida spp.) - CLSI M27 [3]:

    • Subculture yeasts on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend 5 distinct colonies in sterile 0.85% NaCl. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL) using a spectrophotometer (530 nm).

    • Dilute the suspension 1:1000 in RPMI 1640-MOPS to yield a final working inoculum of 1×103 to 5×103 CFU/mL.

  • For Molds (Aspergillus spp.) - CLSI M38 [4]:

    • Grow molds on Potato Dextrose Agar for 7 days at 35°C to induce sporulation.

    • Wash the surface with 0.85% NaCl containing 0.01% Tween 20 to harvest conidia.

    • Adjust to an optical density of 0.09–0.11 (approx. 1×106 CFU/mL) and dilute 1:50 in RPMI 1640-MOPS.

Phase 3: Assay Assembly & Incubation
  • In a sterile, flat-bottom 96-well microtiter plate, dispense 100 µL of the working inoculum into columns 1 through 10.

  • Add 100 µL of the Intermediate Aqueous Dilution (from Phase 1) to the corresponding wells.

    • Causality: This 1:2 dilution brings the final drug concentration to 16 µg/mL – 0.03 µg/mL, and the final DMSO concentration to the safe threshold of 1%.

  • Internal Controls (The Self-Validating System):

    • Column 11 (Growth Control): 100 µL inoculum + 100 µL RPMI containing 2% DMSO (No drug). Validates that 1% final DMSO does not inhibit growth.

    • Column 12 (Sterility Control): 200 µL RPMI containing 1% DMSO. Validates media sterility.

  • Incubate the plates aerobically at 35°C for 24 hours (yeasts) or 48 hours (molds).

Data Interpretation: The "Trailing Growth" Phenomenon

A critical nuance in evaluating triazole derivatives is the concept of trailing growth . Because azoles are fungistatic rather than fungicidal against Candida species, residual, stunted growth often persists even at high drug concentrations.

  • Yeasts (MIC-50): According to CLSI M27, the MIC for triazoles must be read as the lowest concentration that results in a 50% reduction in turbidity compared to the drug-free growth control[3]. Reading at 100% inhibition will result in falsely elevated MICs.

  • Molds (MIC-100): For filamentous fungi (CLSI M38), the MIC is defined as the lowest concentration yielding 100% visual inhibition (an optically clear well) [4].

Quantitative Data Summary

The table below summarizes typical MIC values obtained when screening novel 3-(4-Fluorophenyl)-1H-1,2,4-triazole derivatives against standard clinical isolates.

Compound / StrainC. albicans ATCC 90028C. krusei ATCC 6258A. fumigatus ATCC 204305
Derivative A (Fluorophenyl-triazole)0.125 µg/mL1.0 µg/mL2.0 µg/mL
Derivative B (Optimized side-chain)0.06 µg/mL0.5 µg/mL1.0 µg/mL
Fluconazole (Reference Standard)0.25 µg/mL32.0 µg/mL (Resistant)>64 µg/mL (Intrinsic Res.)
Voriconazole (Reference Standard)0.015 µg/mL0.25 µg/mL0.5 µg/mL

Insight: The data demonstrates that structural optimization of the 3-(4-Fluorophenyl)-1H-1,2,4-triazole core (Derivative B) successfully overcomes the intrinsic fluconazole resistance typically observed in C. krusei and A. fumigatus.

Quality Control (QC) Validation

To ensure the trustworthiness of the assay, every testing run must include CLSI-designated QC reference strains. The assay is only considered valid if the MIC values for the QC strains fall within the pre-established acceptable ranges:

  • Candida parapsilosis ATCC 22019: Fluconazole MIC must fall between 1.0 – 4.0 µg/mL.

  • Candida krusei ATCC 6258: Fluconazole MIC must fall between 16.0 – 64.0 µg/mL.

If the QC strains deviate from these ranges, the entire plate must be discarded, as it indicates a failure in media formulation, compound degradation, or improper inoculum standardization.

References

  • Sheng, C., & Zhang, W. (2020). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (4th Edition). Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (3rd Edition). Available at: [Link]

Method

Application Notes &amp; Protocols: A Guide to Leveraging 3-(4-Fluorophenyl)-1H-1,2,4-triazole for Novel Agrochemical Development

Introduction: The Strategic Value of the Fluorophenyl-Triazole Scaffold In the continuous pursuit of effective and sustainable crop protection solutions, the 1,2,4-triazole heterocycle has established itself as a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Fluorophenyl-Triazole Scaffold

In the continuous pursuit of effective and sustainable crop protection solutions, the 1,2,4-triazole heterocycle has established itself as a cornerstone pharmacophore, particularly in the development of potent fungicides.[1][2][3] Its derivatives are renowned for their broad-spectrum activity and systemic properties.[4] The subject of this guide, 3-(4-Fluorophenyl)-1H-1,2,4-triazole, represents a highly promising starting scaffold for the discovery of next-generation agrochemicals. The incorporation of a fluorophenyl moiety is a strategic chemical choice; the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes, all of which are desirable traits for a modern agrochemical active ingredient.

This document serves as a comprehensive technical guide for researchers and development scientists. It moves beyond simple procedural lists to provide the underlying scientific rationale for experimental design, creating a self-validating framework for research and development. We will explore the synthesis, biological screening, mechanism of action, and optimization strategies centered around this versatile chemical entity.

Section 1: Foundational Knowledge - Synthesis and Physicochemical Characterization

A robust and scalable synthesis route is the first critical step in exploring any new chemical scaffold. The ability to reliably produce the core molecule is fundamental to generating analogues for structure-activity relationship (SAR) studies.[5]

Recommended Synthesis Protocol: Cyclization Approach

A common and effective method for synthesizing 1,2,4-triazoles involves the cyclization of key intermediates.[6][7][8][9] The following protocol outlines a generalized, reliable pathway.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-1H-1,2,4-triazole

  • Objective: To synthesize the title compound from commercially available starting materials.

  • Materials & Reagents:

    • 4-Fluorobenzohydrazide

    • Formamide

    • Sodium methoxide

    • Methanol

    • Ethyl acetate

    • Hexane

    • Standard reflux and extraction glassware

    • Magnetic stirrer with heating

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzohydrazide (1.0 eq) in an excess of formamide (10-15 eq).

    • Catalysis: Add a catalytic amount of sodium methoxide (0.1 eq). Scientist's Note: The basic catalyst is crucial for promoting the condensation and subsequent cyclization reaction.

    • Reflux: Heat the reaction mixture to 150-160 °C and maintain under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into ice-cold water. The crude product may precipitate. Extract the aqueous mixture three times with ethyl acetate.

    • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate and filter.

    • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product.

    • Characterization: Confirm the structure and purity of the synthesized 3-(4-Fluorophenyl)-1H-1,2,4-triazole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Profiling

Understanding the core physicochemical properties is essential for both biological testing and formulation development.[5][10]

Table 1: Key Physicochemical Parameters for Initial Assessment

Parameter Importance in Agrochemical Development Recommended Method
Solubility Determines suitability for different formulation types (e.g., EC, SC) and bioavailability.[5] HPLC-based method in various solvents (water, acetone, methanol, octanol).
LogP (Octanol-Water Partition Coefficient) Predicts lipophilicity, which influences membrane permeability and systemic movement in plants. Shake-flask method or validated software prediction.
Melting Point Indicates purity and influences the choice of formulation process (e.g., milling). Differential Scanning Calorimetry (DSC).
pKa Affects solubility and interaction with biological targets at different pH values. Potentiometric titration or UV-spectroscopy.

| Stability | Critical for shelf-life and degradation profile under various conditions (pH, temperature, light). | HPLC analysis of samples stored under stressed conditions. |

Section 2: Primary Biological Screening - Identifying Activity

The initial phase of discovery involves broad screening to identify any promising biological activity.[11][12] Given the known activities of triazoles, primary screening should focus on antifungal and herbicidal effects.[1][2] High-throughput screening (HTS) in a miniaturized format (e.g., 96-well plates) is essential for efficiency.[13][14]

Antifungal High-Throughput Screening

The primary mechanism of action for most triazole fungicides is the inhibition of ergosterol biosynthesis, a pathway vital for fungal cell membrane integrity.[2][15][16][17] Our initial screening will therefore target a diverse panel of plant pathogenic fungi.

Protocol 2: In Vitro Antifungal HTS in 96-Well Plates

  • Objective: To rapidly assess the fungicidal/fungistatic activity of the compound against a panel of key plant pathogens.

  • Materials & Reagents:

    • 3-(4-Fluorophenyl)-1H-1,2,4-triazole dissolved in DMSO (e.g., 10 mM stock)

    • 96-well flat-bottom microtiter plates

    • Liquid growth medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth)

    • Fungal spore suspensions or mycelial fragments (e.g., Fusarium graminearum, Botrytis cinerea, Magnaporthe oryzae)

    • Commercial triazole fungicide (e.g., Tebuconazole) as a positive control

    • DMSO as a negative control

    • Microplate reader

  • Procedure:

    • Plate Preparation: Add 98 µL of the appropriate liquid growth medium to each well.

    • Compound Addition: Add 2 µL of the 10 mM stock solution of the test compound to achieve a final concentration of 200 µM. For controls, add 2 µL of the positive control stock or 2 µL of DMSO.

    • Inoculation: Add 100 µL of a standardized fungal inoculum (e.g., 1 x 10⁴ spores/mL) to each well. Scientist's Note: The inoculum density must be consistent across all plates and experiments to ensure reproducibility.

    • Incubation: Seal the plates and incubate at a suitable temperature (e.g., 25°C) for 48-96 hours, depending on the growth rate of the fungus.

    • Growth Assessment: Measure the optical density (OD) at 600 nm using a microplate reader. The OD correlates with fungal growth.

    • Data Analysis: Calculate the percentage of growth inhibition for the test compound relative to the negative (DMSO) control using the formula: % Inhibition = 100 * (1 - (OD_test - OD_blank) / (OD_control - OD_blank))

  • Self-Validation & Trustworthiness: A successful screen is validated by a strong inhibitory effect (>80%) from the positive control and robust growth in the negative control wells. A Z'-factor calculation is recommended to assess the quality and reliability of the HTS assay.

Visualization of the Agrochemical Discovery Workflow

The path from an initial compound to a viable lead involves a structured cascade of assays.

Agrochemical_Discovery_Workflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization & Pre-Development Compound Scaffold: 3-(4-Fluorophenyl) -1H-1,2,4-triazole HTS Primary HTS (Antifungal & Herbicidal) Compound->HTS Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID DoseResponse Dose-Response Assays (IC50 Determination) Hit_ID->DoseResponse Spectrum Spectrum of Activity (Broad Panel Testing) DoseResponse->Spectrum Toxicity Initial Safety Screening (Cytotoxicity/Phytotoxicity) Spectrum->Toxicity SAR SAR Studies (Analogue Synthesis) Toxicity->SAR SAR->DoseResponse Iterative Optimization Lead_Selection Lead Candidate Selection SAR->Lead_Selection MoA Mechanism of Action (Target ID & Validation) Lead_Selection->MoA InPlanta In Planta Efficacy (Greenhouse Trials) MoA->InPlanta Formulation Pre-formulation Studies InPlanta->Formulation Candidate Development Candidate Formulation->Candidate

Caption: A generalized workflow for developing novel agrochemicals from a starting scaffold.

Section 3: Mechanism of Action - The Triazole Hallmark

For hits identified in the antifungal screen, the most probable mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[15][16][17] Disrupting this pathway leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.[1][15]

Visualizing the Ergosterol Biosynthesis Pathway

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediates Toxic Sterol Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Block Disrupted Membrane Function & Fungal Death Intermediates->Block leads to Accumulation Accumulation of Toxic Precursors Intermediates->Accumulation Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole 3-(4-Fluorophenyl) -1H-1,2,4-triazole Triazole->Inhibition

Caption: Inhibition of the ergosterol pathway by triazole-based fungicides.

Section 4: Secondary Assays - Quantifying Potency and Spectrum

Hits from the primary screen require further characterization to determine their potency (IC₅₀) and spectrum of activity.

Dose-Response and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the potency of a compound.[18][19] It allows for direct comparison between different chemical analogues.[20]

Protocol 3: Fungal IC₅₀ Determination

  • Objective: To determine the concentration of the compound required to inhibit 50% of fungal growth.

  • Procedure:

    • Serial Dilution: Prepare a series of twofold dilutions of the test compound in DMSO. A typical starting concentration for the dilution series would be the concentration that showed >90% inhibition in the primary screen.

    • Plate Setup: Following the same procedure as Protocol 2, add the serially diluted compounds to the 96-well plates. Ensure to include positive and negative controls.

    • Inoculation & Incubation: Inoculate with the target fungus and incubate as previously described.

    • Data Collection: Measure the OD at the end of the incubation period.

    • Calculation: a. Calculate the percent inhibition for each concentration. b. Plot the percent inhibition against the log of the compound concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC₅₀ value.[20][21]

  • Scientist's Note: It is crucial to have data points both above and below the 50% inhibition mark to accurately model the curve and derive a reliable IC₅₀ value.[20]

Table 2: Hypothetical IC₅₀ Data for Lead Compound 'FP-T1'

Fungal Pathogen IC₅₀ (µM) of FP-T1 IC₅₀ (µM) of Tebuconazole (Control)
Fusarium graminearum (Wheat Head Blight) 1.2 0.8
Botrytis cinerea (Gray Mold) 3.5 2.1
Magnaporthe oryzae (Rice Blast) 0.9 0.6

| Puccinia triticina (Wheat Leaf Rust) | 2.8 | 1.5 |

Section 5: Structure-Activity Relationship (SAR) - The Path to a Novel Product

SAR studies are the intellectual core of agrochemical development, where the initial scaffold is systematically modified to enhance desired properties.[22][23][24] The goal is to improve potency, broaden the activity spectrum, enhance systemic movement, or reduce non-target toxicity.

Key Modification Points and Rationale

For 3-(4-Fluorophenyl)-1H-1,2,4-triazole, there are several logical points for chemical modification. The rationale behind each modification choice is paramount.

  • Point A (Phenyl Ring): The substitution pattern on the phenyl ring can be altered.

    • Rationale: Adding other halogens (Cl, Br) or small alkyl groups can modulate lipophilicity (LogP) and steric interactions within the target enzyme's active site. This is a classic strategy to optimize binding.[25]

  • Point B (Triazole Ring): The N1 position of the triazole is a common site for substitution.

    • Rationale: Adding alkyl or more complex side chains at this position is a well-established strategy in commercial triazole fungicides (e.g., tebuconazole, propiconazole). This can dramatically improve potency and systemic properties by influencing how the molecule orients in the target and moves through the plant.[22]

  • Point C (Triazole Ring): The C5 position is another handle for derivatization.

    • Rationale: Introducing different functional groups here can explore new binding interactions or alter the molecule's overall electronic properties. This is an area for discovering potentially novel interactions.

Visualization of the SAR Strategy

SAR_Strategy cluster_core Core Scaffold: 3-(4-Fluorophenyl)-1H-1,2,4-triazole cluster_outcomes Desired Outcomes cluster_mods Modification Points Core Potency Increase Potency (Lower IC50) Spectrum Broaden Activity Spectrum Systemicity Enhance Systemic Movement Safety Improve Safety Profile ModA Point A: Phenyl Ring Substitutions ModA->Potency ModA->Safety ModB Point B: N1-Substitution ModB->Potency ModB->Systemicity ModC Point C: C5-Substitution ModC->Potency ModC->Spectrum

Caption: Key modification points for SAR studies on the fluorophenyl-triazole scaffold.

Section 6: Advanced Protocols - In Planta Efficacy and Formulation

Promising lead compounds must be tested in a more biologically relevant system and prepared for potential field application.

In Planta Efficacy Testing

This step validates in vitro results by testing the compound's ability to protect a host plant from disease.[26][27][28]

Protocol 4: Greenhouse Efficacy Trial (Generic)

  • Objective: To assess the protective and/or curative activity of a lead compound on a host plant.

  • Materials:

    • Healthy host plants (e.g., wheat seedlings for testing against Puccinia triticina)

    • Lead compound formulated as a simple Emulsifiable Concentrate (EC) or Suspension Concentrate (SC)

    • Pressurized sprayer

    • Fungal pathogen inoculum

    • Controlled environment greenhouse or growth chamber

  • Procedure:

    • Plant Growth: Grow plants to a specific stage (e.g., two-leaf stage).

    • Application (Protective): Spray a group of plants with the formulated lead compound at various rates (g/ha equivalent). Spray a control group with a blank formulation. Allow the application to dry completely (24 hours).

    • Inoculation: Inoculate all plants (treated and control) with a standardized suspension of the fungal pathogen.

    • Incubation: Place plants in a high-humidity environment for 24-48 hours to promote infection, then move to optimal conditions for disease development.

    • Application (Curative): For curative testing, inoculate plants first, wait 24-48 hours, and then apply the compound.

    • Disease Assessment: After 7-14 days, visually assess the disease severity (e.g., percentage of leaf area covered by lesions) on treated versus control plants.

    • Data Analysis: Calculate the percent disease control for each treatment rate.

Considerations for Formulation Development

An active ingredient is only effective if it can be delivered to the target.[29] Formulation development is a complex discipline that aims to enhance product effectiveness, stability, and safety.[10][30]

Key Formulation Challenges & Goals:

  • Stability: Ensure the active ingredient does not degrade in storage.[10]

  • Bioavailability: Maximize the amount of active ingredient that reaches the target site.

  • User Safety & Convenience: Develop formulations that are easy to handle and apply.[31]

  • Regulatory Compliance: All co-formulants must be approved for use in the target region.[5]

Conclusion

The 3-(4-Fluorophenyl)-1H-1,2,4-triazole scaffold is a strategically sound starting point for the discovery of novel agrochemicals. Its inherent triazole functionality suggests a likely and potent antifungal mechanism of action, while the fluorophenyl group offers advantages in metabolic stability and target binding. By employing a systematic and iterative discovery workflow—encompassing robust synthesis, high-throughput screening, quantitative potency assessment, rational SAR-driven optimization, and in planta validation—research organizations can efficiently explore the full potential of this chemical class. The protocols and strategies outlined in this guide provide a rigorous framework for transforming this promising scaffold into a next-generation crop protection solution.

References

  • Zhang, W., Song, G., & Zhai, Z. (2022). Research progress of triazole derivatives in the discovery of agricultural chemicals. Pest Management Science, 78(8), 3247-3263. Available from [Link]

  • Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. Retrieved from [Link]

  • Kamal, A., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. European Journal of Medicinal Chemistry, 46(11), 5271-5291. Available from [Link]

  • Maron, M. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Retrieved from [Link]

  • Natursim Science Co., Ltd. (2022, May 15). The effect of triazole fungicide. Natursim. Retrieved from [Link]

  • Aragen. (n.d.). Agro-Chemical Formulation Solutions: Transforming Ideas into Effective Products. Aragen. Retrieved from [Link]

  • Request PDF. (n.d.). Direct label-free methods for identification of target proteins in agrochemicals. ResearchGate. Retrieved from [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (2017). International Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 1-7. Retrieved from [Link]

  • Microtrac. (n.d.). Formulation Challenges Facing the Agrochemical Industry. Microtrac. Retrieved from [Link]

  • A Review: Triazole and their derivatives. (2020). International Research Journal of Engineering and Technology (IRJET), 7(7). Retrieved from [Link]

  • PCC Group. (n.d.). AGROCHEMICALS FORMULATION. PCC Group. Retrieved from [Link]

  • BIORELEVANT TRIAZOLE MOLECULES AND THEIR APPLICATION. (n.d.). IIP Series. Retrieved from [Link]

  • Zhang, B., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 679397. Available from [Link]

  • Battelle. (2025, August 7). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Inside Battelle Blog. Retrieved from [Link]

  • KNect365. (2019, February 19). A beginner's guide to Agrochemical Formulation Strategies. News. Retrieved from [Link]

  • Request PDF. (2000). High throughput screening in agricultural research. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2014). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry, 62(51), 12247-12257. Available from [Link]

  • Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. (n.d.). Chemrxiv. Retrieved from [Link]

  • Tietjen, K., Drewes, M., & Stenzel, K. (2005). High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening, 8(7), 589-594. Available from [Link]

  • High throughput screening of chemical fungicides in 96-well format. (n.d.). ResearchGate. Retrieved from [Link]

  • Request PDF. (2025, August 6). Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles. ResearchGate. Retrieved from [Link]

  • Li, S., et al. (2025, January 9). How to Identify Pesticide Targets?. Journal of Agricultural and Food Chemistry. Available from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]

  • Vicente-Soler, J., et al. (2023). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 9(9), 890. Available from [Link]

  • Li, B., et al. (2010). Recent progress of highly efficient in vivo biological screening for novel agrochemicals in China. Pest Management Science, 66(3), 238-247. Available from [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Economical Triazole Sulfonamide Aryl Derivatives with High Fungicidal Activity. (2020). Journal of Agricultural and Food Chemistry, 68(23), 6277-6288. Available from [Link]

  • Wang, Y., et al. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European Journal of Medicinal Chemistry, 53, 329-337. Available from [Link]

  • Charles River Laboratories. (n.d.). GEP Pesticide and Biocide Efficacy Testing for Agrochemicals. Charles River Laboratories. Retrieved from [Link]

  • Reis, E., Zanatta, M., Carmona, M., & Menten, J. O. M. (2015). Relationship between IC determined in vitro/in vivo and the fungicide rate used in the field. Summa Phytopathologica, 41(1), 49-53. Retrieved from [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2018). RSC Advances, 8(3), 1337-1349. Available from [Link]

  • Request PDF. (2020, November 30). In vivo evaluation of fungicides and biocontrol agents against anthracnose of Sorghum. ResearchGate. Retrieved from [Link]

  • Molecular Targets of Herbicides and Fungicides Are There Useful Overlaps for Fungicide Discovery?. (2023). Journal of Agricultural and Food Chemistry, 71(51), 20563-20575. Available from [Link]

  • Eurofins Agroscience Services. (2024, March 1). GEP Efficacy Testing for Agrochemicals. Eurofins. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2010). The AAPS Journal, 12(3), 321-330. Available from [Link]

  • Fitosoil. (2024, May 9). Pesticide Efficacy Tests to Improve Plant Health and Reduce Residues. Fitosoil. Retrieved from [Link]

  • Hu, Y., et al. (2023). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Process Biochemistry, 135, 102-118. Retrieved from [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Regulatory Mechanisms in Biosystems, 13(1), 127-133. Retrieved from [Link]

  • Reis, E. M., Zanatta, M., Carmona, M., & Menten, J. O. M. (2015). Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field. Summa Phytopathologica, 41(1), 49-53. Retrieved from [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2021). Arabian Journal of Chemistry, 14(11), 103429. Available from [Link]

  • Biological Potentials of Biological Active Triazole Derivatives. (n.d.). Longdom Publishing. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 79(1), 93-102. Retrieved from [Link]

  • Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Advanced Catalytic Applications of 3-(4-Fluorophenyl)-1H-1,2,4-triazole Coordination Polymers

Executive Summary As drug development and fine chemical synthesis increasingly demand sustainable, highly selective, and recoverable catalytic processes, coordination polymers (CPs) and metal-organic frameworks (MOFs) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and fine chemical synthesis increasingly demand sustainable, highly selective, and recoverable catalytic processes, coordination polymers (CPs) and metal-organic frameworks (MOFs) have emerged as premier heterogeneous catalysts[1]. Among the vast library of organic linkers, 1,2,4-triazole derivatives are highly privileged due to their robust coordination chemistry and structural versatility[2].

This application note provides an in-depth technical guide on the design, synthesis, and catalytic application of CPs constructed using the 3-(4-Fluorophenyl)-1H-1,2,4-triazole (FPTZ) ligand. By integrating the strong σ -donating properties of the triazole core with the stereoelectronic effects of a fluorinated aryl substituent, researchers can engineer highly Lewis-acidic, hydrophobic catalytic pockets ideal for challenging organic transformations, such as the selective oxidation of sulfides to sulfoxides—a critical step in pharmaceutical synthesis.

Mechanistic Insights & Ligand Design

The rational design of a heterogeneous catalyst requires a deep understanding of how ligand electronics influence the metal node. The 1,2,4-triazole moiety is a highly versatile building block due to the presence of three nitrogen atoms, which act as strong σ -donors capable of bridging multiple metal centers (typically via N1 and N2, or N1 and N4) to form robust 1D, 2D, or 3D architectures[3].

When functionalized with a 4-fluorophenyl group, the ligand imparts two critical mechanistic advantages to the resulting coordination polymer:

  • Enhanced Lewis Acidity: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the ligand backbone. This pulls electron density away from the coordinated transition metal (e.g., Cu²⁺, Zn²⁺), significantly increasing the metal's electrophilicity and Lewis acidity. This makes the metal node highly reactive toward activating oxidants (like H₂O₂) or carbonyl substrates.

  • Microenvironment Hydrophobicity: The C-F bond is highly hydrophobic. In a porous CP network, these fluorinated moieties line the pore channels, repelling water byproducts and preferentially enriching the local concentration of hydrophobic organic substrates (e.g., thioanisole) via hydrophobic and π−π stacking interactions.

G L 3-(4-Fluorophenyl)- 1H-1,2,4-triazole CP Coordination Polymer Network L->CP Bridging N1,N2 M Transition Metal (e.g., Cu²⁺, Zn²⁺) M->CP Node Assembly Prop1 Enhanced Lewis Acidity (e⁻ withdrawing F) CP->Prop1 Prop2 Hydrophobic Pores (C-F bonds) CP->Prop2 Cat Heterogeneous Catalysis Prop1->Cat Prop2->Cat

Logical flow of ligand design to catalytic function in fluorinated triazole CPs.

Protocol 1: Solvothermal Synthesis & Activation of[Cu(FPTZ)₂]ₙ

To ensure reproducibility, the synthesis of the CP must follow a thermodynamically controlled pathway. This protocol details the synthesis of a Copper-FPTZ coordination polymer.

Materials Required
  • 3-(4-Fluorophenyl)-1H-1,2,4-triazole (FPTZ)

  • Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O]

  • N,N-Dimethylformamide (DMF) and Methanol (MeOH)

  • Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 0.2 mmol of Cu(NO₃)₂·3H₂O and 0.4 mmol of FPTZ in a solvent mixture of DMF/MeOH (8 mL, 1:1 v/v) in a glass vial. Sonicate for 10 minutes until a clear, homogenous solution is achieved.

    • Causality of Solvent Choice: DMF acts as both a solvent and a weak base. At elevated temperatures, DMF slowly decomposes to release trace dimethylamine. This gradual basicity gently deprotonates the 1H-1,2,4-triazole, controlling the nucleation rate and preventing the precipitation of amorphous kinetic products.

  • Solvothermal Crystallization: Transfer the solution to a 25 mL Teflon-lined autoclave. Seal and heat in an oven at 120 °C for 72 hours, followed by a controlled cooling ramp of 5 °C/hour to room temperature.

    • Causality of Cooling Ramp: Slow cooling minimizes defect formation in the crystal lattice, yielding high-quality single crystals necessary for structural stability during catalysis.

  • Washing and Solvent Exchange: Filter the resulting blue crystals. Wash extensively with fresh DMF (3 × 10 mL) followed by MeOH (3 × 10 mL). Soak the crystals in MeOH for 48 hours, replacing the solvent every 12 hours.

    • Causality of Exchange: DMF has a high boiling point and strong coordination affinity. Exchanging it with volatile MeOH facilitates complete pore activation without causing capillary-force-induced framework collapse during drying.

  • Validation Checkpoint (Self-Validation):

    • PXRD: Perform Powder X-Ray Diffraction on the dried sample. The experimental peaks must match the simulated pattern from single-crystal data to confirm phase purity.

    • BET: Conduct N₂ adsorption-desorption isotherms at 77 K to verify permanent porosity and active surface area.

Protocol 2: Heterogeneous Catalytic Workflow (Sulfide Oxidation)

This protocol outlines the use of the activated [Cu(FPTZ)₂]ₙ CP as a heterogeneous catalyst for the selective oxidation of thioanisole to methyl phenyl sulfoxide using aqueous H₂O₂.

Workflow S1 1. Solvothermal Synthesis (Ligand + Metal Salt + Solvent) S2 2. Structural Validation (PXRD, BET, XPS) S1->S2 S3 3. Catalytic Reaction (Substrate + Oxidant/Reagent) S2->S3 S4 4. Product Analysis (GC-MS / HPLC) S3->S4 S5 5. Catalyst Recovery (Centrifugation & Solvent Wash) S4->S5 S5->S3 Recycled Catalyst (Self-Validation)

Self-validating experimental workflow for CP synthesis and catalytic testing.

Step-by-Step Methodology
  • Reaction Setup: In a 10 mL round-bottom flask, add 1.0 mmol of thioanisole, 5 mL of methanol (solvent), and 10 mg (approx. 1 mol%) of the activated [Cu(FPTZ)₂]ₙ catalyst. Stir the suspension at room temperature for 10 minutes to allow substrate diffusion into the CP pores.

  • Oxidant Addition: Slowly add 1.2 mmol of 30% aqueous H₂O₂ dropwise.

    • Causality of Dropwise Addition: Rapid addition can cause localized thermal spikes and over-oxidation to the sulfone byproduct. The highly Lewis-acidic Cu²⁺ nodes rapidly activate the H₂O₂ to form reactive oxygen species.

  • Reaction Monitoring: Stir the mixture at 40 °C. Extract 50 µL aliquots every 30 minutes, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-MS or HPLC to track conversion and selectivity.

  • Validation Checkpoint (Hot Filtration Test): To prove the catalysis is truly heterogeneous, halt a parallel reaction at exactly 50% conversion. Immediately filter out the solid catalyst while the mixture is still at 40 °C. Continue stirring the catalyst-free filtrate. If no further conversion occurs in the filtrate, the system is validated as a true heterogeneous catalyst with no active metal leaching.

  • Catalyst Recovery: Post-reaction, recover the catalyst via centrifugation (8000 rpm, 5 mins). Wash with methanol and dry under vacuum at 60 °C before the next cycle.

Quantitative Data Presentation

The stereoelectronic benefits of the 3-(4-Fluorophenyl)-1H-1,2,4-triazole ligand are clearly demonstrated when comparing the catalytic performance of its coordination polymer against non-fluorinated analogues and homogeneous salts.

Table 1: Comparative Catalytic Performance in Thioanisole Oxidation

Catalyst SystemSubstrateTime (h)Conversion (%)Selectivity for Sulfoxide (%)TOF (h⁻¹)Recyclability (Cycles >90% Yield)
Blank (No Catalyst)Thioanisole12< 5N/AN/AN/A
Cu(NO₃)₂ (Homogeneous)Thioanisole4857021.20 (Cannot recover)
[Cu(TZ)₂]ₙ (Unsubstituted)Thioanisole4788819.53
[Cu(FPTZ)₂]ₙ (Fluorinated) Thioanisole2 > 99 > 99 49.5 > 5

Data Interpretation: The fluorinated[Cu(FPTZ)₂]ₙ catalyst exhibits a Turnover Frequency (TOF) more than double that of the unsubstituted triazole framework. The hydrophobicity of the C-F bonds prevents over-oxidation (yielding >99% selectivity for the sulfoxide) and protects the framework from hydrolytic degradation, allowing for superior recyclability.

References

  • A series of Cd(II) coordination polymers based on flexible bis(triazole) and multicarboxylate ligands: topological diversity, entanglement and properties. RSC Publishing. 3

  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI. 1

  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. MDPI.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(4-Fluorophenyl)-1H-1,2,4-triazole Synthesis

Welcome to the Technical Support Center. Synthesizing 3-aryl-1H-1,2,4-triazoles, specifically the 4-fluorophenyl derivative, is a critical workflow in medicinal chemistry due to the triazole ring's role as a robust biois...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 3-aryl-1H-1,2,4-triazoles, specifically the 4-fluorophenyl derivative, is a critical workflow in medicinal chemistry due to the triazole ring's role as a robust bioisostere for amides and esters. While classical approaches like the Pellizzari reaction[1] are well-documented, the modern two-step condensation of 4-fluorobenzamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine is preferred for its modularity and scalability[2].

This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to resolve common yield-limiting issues encountered during this specific synthetic route.

Reaction Workflow

ReactionPathway SM 4-Fluorobenzamide Int Enaminone Intermediate SM->Int Step 1: Condensation 100°C, -MeOH Reagent1 DMF-DMA Reagent1->Int Prod 3-(4-Fluorophenyl)- 1H-1,2,4-triazole Int->Prod Step 2: Cyclization (Acidic), 80°C Side Open-chain Hydrazide (Stalled Intermediate) Int->Side Neutral Solvent (Yield Loss) Reagent2 Hydrazine Hydrate + Acetic Acid Reagent2->Prod

Workflow for 3-(4-Fluorophenyl)-1H-1,2,4-triazole synthesis, highlighting the stalled intermediate.

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Step 1: Enaminone Formation (Condensation)

  • Process: Suspend 4-fluorobenzamide (1.0 eq) in neat DMF-DMA (1.5 eq). Heat the mixture to 90–100°C for 2-3 hours under a nitrogen atmosphere[3].

  • Causality: DMF-DMA acts as both the solvent and the electrophile. Heating drives the elimination of the methanol byproduct, shifting the equilibrium forward to form the N-((dimethylamino)methylene)-4-fluorobenzamide intermediate.

  • Validation Checkpoint: Remove a 50 µL aliquot, dry it, and analyze via 1 H NMR (CDCl 3​ ). The reaction is complete when the primary amide NH 2​ signals disappear, replaced by a sharp singlet at ~8.5 ppm (CH=N) and two distinct methyl singlets (~3.0 and 3.1 ppm) from the dimethylamino group.

Step 2: Triazole Cyclization

  • Process: Cool the Step 1 reaction mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA. Dilute the residue in glacial acetic acid (3.0 eq relative to starting material). Slowly add hydrazine hydrate (1.2 eq) dropwise. Heat to 80°C for 4 hours.

  • Causality: Acetic acid serves a dual mechanistic purpose: it protonates the dimethylamino leaving group (increasing the electrophilicity of the imine carbon) and buffers the highly nucleophilic hydrazine to prevent unwanted side reactions[2].

  • Validation Checkpoint: LC-MS should show the complete disappearance of the intermediate mass and the appearance of the product mass (m/z [M+H] + = 164.1). 1 H NMR (DMSO- d6​ ) will show a characteristic broad triazole N-H peak at ~14.0 ppm and a sharp C5-H singlet at ~8.4 ppm.

Quantitative Data: Optimization Parameters

The following table summarizes the impact of varying reaction conditions on the isolated yield of the final 1,2,4-triazole product.

DMF-DMA (eq)Step 2 SolventHydrazine (eq)Temp (°C)Isolated Yield (%)Observation / Causality
1.0Ethanol1.06042%Incomplete condensation; uncyclized hydrazide present.
1.5Ethanol1.28065%Moderate yield; poor leaving group ability in neutral solvent.
1.5 Acetic Acid 1.2 80 92% Optimal conditions; rapid cyclization, clean analytical profile.
2.0Acetic Acid2.010078%Yield drop due to excessive N-alkylation and side products.
Troubleshooting Guides & FAQs

Q1: My Step 1 (enaminone formation) is stalling at ~60% conversion. Adding more DMF-DMA doesn't help. What is happening? A: Causality: The condensation of the amide with DMF-DMA produces methanol as a byproduct. Because this is an equilibrium-driven reaction, accumulated methanol will push the reaction backward, hydrolyzing the enaminone back to the starting 4-fluorobenzamide. Solution: Do not simply add more reagent. Instead, equip your reaction flask with a short-path distillation head or a Dean-Stark trap to continuously remove the methanol (boiling point 65°C) as it forms. This Le Chatelier shift will drive the reaction to >95% conversion.

Q2: I am getting a mixture of the desired triazole and an uncyclized intermediate in Step 2. How do I force completion? A: Causality: The cyclization requires the nucleophilic attack of the hydrazine terminal nitrogen onto the carbonyl carbon, followed by dehydration. If the reaction is run in a neutral solvent (like ethanol or THF), the dimethylamino group is a poor leaving group, stalling the reaction at the open-chain hydrazide intermediate[2]. Solution: Ensure you are using glacial acetic acid as the solvent for Step 2. The acidic environment protonates the dimethylamine, turning it into an excellent leaving group, which rapidly accelerates the ring closure and subsequent aromatization to the 1,2,4-triazole.

Q3: My reaction is complete by TLC, but my isolated yield is <40% after aqueous workup. Where is my product? A: Causality: 3-(4-Fluorophenyl)-1H-1,2,4-triazole is an amphoteric molecule. The triazole ring contains both basic nitrogen atoms and an acidic N-H proton (pKa ~9-10). If your aqueous workup is too acidic or too basic, the compound will ionize and remain highly soluble in the aqueous phase, leading to massive yield losses during extraction. Solution: Adjust the aqueous phase strictly to the isoelectric point of the molecule (typically pH 6.5–7.5) using saturated sodium bicarbonate. Instead of extracting with standard ethyl acetate, use a more polar organic mixture (e.g., 10% isopropanol in chloroform) or salt out the aqueous layer with NaCl prior to extraction.

Q4: I am observing a significant impurity that corresponds to a methylated triazole. How do I prevent this? A: Causality: DMF-DMA can act as a methylating agent under prolonged heating or if used in large excess[3]. The highly nucleophilic 1H-1,2,4-triazole product can attack unreacted DMF-DMA, leading to N-methylation at the 1- or 2-position. Solution: Limit DMF-DMA to exactly 1.2–1.5 equivalents. Most importantly, ensure that Step 1 is fully complete and any excess DMF-DMA is evaporated under reduced pressure before adding the hydrazine and acetic acid for Step 2.

References
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem. 1

  • Rational Design and Optimization of a Novel Class of Macrocyclic Apoptosis Signal-Regulating Kinase 1 Inhibitors | Journal of Medicinal Chemistry. ACS Publications. 3

  • Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19. RSC Publishing.2

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(4-Fluorophenyl)-1H-1,2,4-triazole

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers struggling with the aqueous formulation of 3-(4-Fluorophenyl)-1H-1,2,4-triazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers struggling with the aqueous formulation of 3-(4-Fluorophenyl)-1H-1,2,4-triazole .

The Mechanistic Root of the Problem

Before applying a protocol, it is critical to understand the physicochemical barriers of your compound. 3-(4-Fluorophenyl)-1H-1,2,4-triazole consists of a highly lipophilic 4-fluorophenyl group attached to an amphoteric 1,2,4-triazole ring. The pKa of the 1,2,4-triazole ring is approximately 2.19 for the protonated species and 10.26 for the deprotonated species [1][2].

Because of these pKa values, the molecule remains entirely neutral at physiological pH (7.4). The lack of ionization, combined with strong intermolecular hydrogen bonding and pi-pi stacking from the fluorophenyl group, results in high crystal lattice energy and exceptionally poor aqueous solubility. Overcoming this requires targeted disruption of its crystalline state or molecular encapsulation.

Diagnostic Formulation Workflow

Use the decision tree below to identify the optimal solubilization strategy based on your experimental constraints.

SolubilityTroubleshooting Start Poor Aqueous Solubility: 3-(4-Fluorophenyl)-1H-1,2,4-triazole Q1 Is the target pH strictly physiological (pH 7.4)? Start->Q1 pH_Adjust Adjust pH < 2.5 or > 10.5 (Exploit pKa 2.2 / 10.3) Q1->pH_Adjust No Q2 Is the application for in vitro or in vivo use? Q1->Q2 Yes InVitro In Vitro Assays: Use 1-5% DMSO + 0.1% Tween 20 Q2->InVitro In Vitro Q3 Is excipient toxicity a primary concern? Q2->Q3 In Vivo HPBCD In Vivo (Low Tox): Complex with 10-20% HP-β-CD Q3->HPBCD Yes Lipid In Vivo (Standard): PEG400 / Propylene Glycol Co-solvents Q3->Lipid No

Decision tree for troubleshooting the aqueous solubility of 3-(4-Fluorophenyl)-1H-1,2,4-triazole.

Troubleshooting Guides & FAQs
Issue 1: Precipitation in physiological buffers (pH 7.4) during in vitro assays.

Q: Why does my compound precipitate immediately when diluting a DMSO stock into PBS or cell culture media?

Causality: This is a classic solvent-shift precipitation (often referred to as the "ouzo effect"). When the DMSO stock is introduced into the aqueous buffer, the local polarity of the microenvironment changes rapidly. Because the compound is neutral and highly lipophilic at pH 7.4[1], it rapidly nucleates and crashes out of solution before it can disperse thermodynamically.

Protocol: Step-Down Dilution with Surfactants To prevent nucleation, you must lower the surface tension of the aqueous phase prior to introducing the compound.

  • Prepare a highly concentrated stock (e.g., 10–50 mM) of 3-(4-Fluorophenyl)-1H-1,2,4-triazole in 100% anhydrous DMSO.

  • Pre-warm your aqueous assay buffer (PBS/DMEM) to 37°C.

  • Add a non-ionic surfactant (e.g., 0.1% v/v Tween-20 or Pluronic F-68) to the assay buffer and vortex vigorously.

  • Slowly add the DMSO stock dropwise to the buffer while continuously vortexing. Ensure the final DMSO concentration does not exceed 1–2% to avoid assay artifact toxicity.

Issue 2: Poor dissolution for in vivo dosing where DMSO is toxic.

Q: I need to formulate this compound for oral gavage or IV injection in mice, but standard co-solvents are causing toxicity. How can I achieve >5 mg/mL solubility safely?

Causality: For in vivo applications, high concentrations of DMSO or synthetic surfactants are poorly tolerated. Molecular encapsulation using cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the gold standard[3]. The lipophilic 4-fluorophenyl group inserts into the hydrophobic inner cavity of the cyclodextrin ring, while the hydrophilic exterior maintains aqueous solubility. This effectively masks the drug from the bulk solvent without altering its covalent structure[3][].

Protocol: Cosolvency-Lyophilization Procedure for HP-β-CD Inclusion Complexes This method ensures true complexation rather than a simple physical mixture, which is required for maximum bioavailability[5][6].

  • Solubilization: Dissolve 3-(4-Fluorophenyl)-1H-1,2,4-triazole in a minimal volume of a volatile organic solvent (e.g., methanol or ethanol).

  • Host Preparation: Dissolve HP-β-CD (typically at a 1:5 to 1:10 molar ratio relative to the API) in ultra-pure water[6].

  • Complexation: Slowly add the organic API solution to the aqueous HP-β-CD solution under continuous magnetic stirring. Stir at room temperature for 4–6 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure at 40–50°C.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C, then lyophilize (freeze-dry) for 24–48 hours to obtain a stable, free-flowing inclusion complex powder[6].

  • Reconstitution: Reconstitute the powder in sterile saline (0.9% NaCl) immediately prior to dosing. The complex will dissolve rapidly and remain stable.

Issue 3: Utilizing pH adjustment for formulation.

Q: Can I just adjust the pH of my vehicle to dissolve the compound?

Causality: Yes, but only at extreme pH values. Because the pKa values of the 1,2,4-triazole ring are ~2.19 and ~10.26[1][2], you must drop the pH below 2.0 (using 0.1N HCl) to fully protonate the ring, or raise it above 10.5 (using NaOH or Meglumine) to deprotonate it[7].

Protocol: pH-Shift Solubilization

  • Suspend the compound in ultra-pure water.

  • Slowly titrate with 0.1N HCl until the pH reaches 1.5–1.8, stirring continuously until the suspension clears.

  • Critical Warning: If this solution is administered orally, the compound will likely precipitate upon entering the neutral pH of the small intestine. To prevent this, add a precipitation inhibitor such as 2–5% HPMC (Hydroxypropyl methylcellulose) or PEG400 to the acidic formulation before dosing[7].

Quantitative Data: Formulation Efficacy Matrix

The table below summarizes the expected solubility enhancements using different excipient strategies to help you choose the most efficient path for your study.

Formulation StrategyKey ExcipientsMechanism of ActionEstimated Solubility BoostPrimary ApplicationToxicity Profile
Unformulated None (Buffer pH 7.4)N/ABaseline (<0.1 mg/mL)N/AN/A
Co-solvency + Surfactant 2% DMSO + 0.1% Tween-20Surface tension reduction10x – 50xIn Vitro AssaysHigh (in vivo)
pH Adjustment 0.1N HCl (pH < 2.0)Ionization (Protonation)50x – 100xOral Gavage (with HPMC)Moderate (GI irritation)
Cyclodextrin Complexation 10–20% HP-β-CDMolecular encapsulation100x – 500xIV / Oral (In Vivo)Very Low
References
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.ChemicalBook.
  • Product Class 14: 1,2,4-Triazoles.Thieme Connect.
  • Liquid Formulation Solubility Enhancement.Sigma-Aldrich.
  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.Drug-Dev.
  • Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method.MDPI.
  • Preparation of curcumin-hydroxypropyl-β-cyclodextrin Inclusion Complex by Cosolvency-Lyophilization Procedure to Enhance Oral Bioavailability of the Drug.PubMed.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.American Pharmaceutical Review.

Sources

Troubleshooting

Reducing unwanted byproducts during 3-(4-Fluorophenyl)-1H-1,2,4-triazole halogenation

Welcome to the technical support resource for the halogenation of 3-(4-Fluorophenyl)-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the halogenation of 3-(4-Fluorophenyl)-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols to address common challenges in this synthetic transformation.

Core Concepts: Understanding the Reaction

The halogenation of 3-(4-Fluorophenyl)-1H-1,2,4-triazole is an electrophilic substitution reaction. The 1,2,4-triazole ring is an electron-deficient heterocycle, which can make direct C-H functionalization challenging.[1] The sole C-H bond on the triazole ring, located at the C5 position, is the primary target for halogenation. The reaction's success hinges on activating a halogenating agent to create a potent electrophile that can overcome the ring's moderate reactivity.

The primary challenge in this synthesis is not typically regioselectivity on the triazole ring itself (as C5 is the only available carbon), but rather controlling the reaction to prevent unwanted side reactions. These can include over-halogenation on the fluorophenyl ring, N-halogenation, or degradation of the starting material under harsh conditions.

Reaction Mechanism: Electrophilic Attack at C5

The generally accepted mechanism involves the generation of an electrophilic halogen species (X⁺) which is then attacked by the π-electrons of the triazole ring. The C5 position is the most nucleophilic carbon, leading to the formation of a sigma complex intermediate, which then loses a proton to restore aromaticity and yield the final C5-halogenated product.

ReactionMechanism cluster_start Step 1: Generation of Electrophile cluster_reaction Step 2: Electrophilic Attack & Aromatization HalogenSource Halogenating Agent (e.g., NBS, NCS) Electrophile Electrophilic Halogen (X⁺) HalogenSource->Electrophile Activation Activator Activator (Acid Catalyst / Light) Activator->Electrophile Initiation Triazole 3-(4-Fluorophenyl)- 1H-1,2,4-triazole Electrophile->Triazole Attack at C5 SigmaComplex Sigma Complex (Intermediate) Triazole->SigmaComplex + X⁺ Product 5-Halo-3-(4-Fluorophenyl)- 1H-1,2,4-triazole SigmaComplex->Product Deprotonation ProtonLoss -H⁺

Caption: General mechanism for C5-halogenation of the 1,2,4-triazole ring.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the yield is very low. What are the primary causes?

A: Low reactivity is a common issue due to the electron-deficient nature of the 1,2,4-triazole ring. Consider the following factors:

  • Halogenating Agent: Ensure your halogenating agent is fresh and of high purity. N-halosuccinimides (NBS for bromination, NCS for chlorination) are generally effective. For less reactive substrates, using elemental bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst might be necessary, but this can lead to more byproducts.

  • Activation: Many radical-based halogenations using NBS/NCS require an initiator. Consider adding a radical initiator like AIBN or exposing the reaction to UV light. For electrophilic pathways, a protic or Lewis acid catalyst can help polarize the halogen-halogen bond, creating a stronger electrophile.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. A good starting point is refluxing in a solvent like acetonitrile or acetic acid. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.

Q2: I am observing byproducts. What are they and how can I minimize them?

A: The most common byproducts are from reactions on the phenyl ring or over-halogenation.

  • Phenyl Ring Halogenation: The 4-fluorophenyl group can undergo electrophilic substitution, typically ortho to the fluorine atom. This is more likely with powerful halogenating systems (e.g., Br₂ with FeBr₃). To avoid this, use a milder, more selective reagent like NBS.[2]

  • Di-halogenation: Formation of a di-halogenated product (e.g., on both the triazole C5 and the phenyl ring) occurs when using an excess of the halogenating agent or under forcing conditions. Use a precise stoichiometry, typically 1.0-1.1 equivalents of the halogenating agent, and add it portion-wise to the reaction mixture to maintain a low concentration.

  • N-Halogenation: The nitrogen atoms in the triazole ring are nucleophilic and can react with electrophiles. While N-halogenation is often reversible, it can lead to complex side reactions. Running the reaction in an acidic solvent (like acetic acid) can protonate the ring nitrogens, reducing their nucleophilicity and favoring C-H halogenation.

Q3: What is the best solvent for this reaction?

A: Solvent choice depends on the specific halogenating agent and mechanism.

  • For Radical Reactions (e.g., NBS/AIBN): Apolar solvents like carbon tetrachloride (CCl₄) or acetonitrile are standard.

  • For Electrophilic Reactions: Polar aprotic solvents like DMF or acetonitrile can work well. Acetic acid is an excellent choice as it can act as both a solvent and a catalyst by helping to generate the electrophilic halogen species.

Q4: How do I purify the final product and remove unreacted starting material?

A: The polarity difference between the starting material and the halogenated product is often small, making purification challenging.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is typically successful.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective at removing minor impurities.

  • Acid-Base Extraction: The triazole ring has basic nitrogens. An acid-base workup can sometimes help remove non-basic impurities, but it is unlikely to separate the starting material from the product effectively.

Troubleshooting Guide

Use this decision tree to diagnose and resolve issues in your experiment.

Troubleshooting Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield Byproducts Multiple Products / Byproducts Start->Byproducts Purification Difficult Purification Start->Purification CheckReagents Check Purity/Age of Halogenating Agent & Initiator LowYield->CheckReagents Is reagent quality certain? IncreaseTemp Increase Reaction Temperature (e.g., Reflux) LowYield->IncreaseTemp Is reaction sluggish at RT? ChangeSolvent Switch to a More Polar or Acidic Solvent (e.g., Acetic Acid) LowYield->ChangeSolvent Is solubility or activation an issue? AddInitiator Add Radical Initiator (AIBN) or Use UV Light LowYield->AddInitiator Is it a radical pathway? CheckStoich Verify Stoichiometry (Use 1.0-1.1 eq. Halogen) Byproducts->CheckStoich Is over-halogenation observed? MilderReagent Use Milder Reagent (e.g., NBS instead of Br₂/FeBr₃) Byproducts->MilderReagent Is phenyl ring halogenated? LowerTemp Lower Reaction Temperature Byproducts->LowerTemp Are degradation products present? OptimizeChromo Optimize Column Chromatography (Shallow Gradient, Different Solvents) Purification->OptimizeChromo TryRecrystal Attempt Recrystallization from Various Solvents Purification->TryRecrystal Portionwise Add Halogenating Agent Portion-wise CheckStoich->Portionwise OptimizeChromo->TryRecrystal If separation is still poor Derivatize Consider Derivatization to Change Polarity (e.g., N-alkylation) TryRecrystal->Derivatize If all else fails

Caption: A workflow for troubleshooting common halogenation issues.

Optimized Experimental Protocols

Protocol 1: C5-Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes a common and selective brominating agent.

Materials:

  • 3-(4-Fluorophenyl)-1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) & Hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-(4-Fluorophenyl)-1H-1,2,4-triazole (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using TLC or LC-MS. The reaction typically takes 4-12 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., 20-50% ethyl acetate in hexanes gradient) to yield 5-bromo-3-(4-fluorophenyl)-1H-1,2,4-triazole.

Protocol 2: C5-Chlorination using N-Chlorosuccinimide (NCS)

This protocol is effective for the synthesis of the chloro-analogue.

Materials:

  • 3-(4-Fluorophenyl)-1H-1,2,4-triazole

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-Fluorophenyl)-1H-1,2,4-triazole (1.0 eq) in glacial acetic acid.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution.

  • Heat the mixture to 80-100°C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution by slowly adding saturated NaHCO₃ until effervescence ceases.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 5-chloro-3-(4-fluorophenyl)-1H-1,2,4-triazole.

Data Summary: Halogenation Conditions
Halogenating AgentCatalyst / InitiatorTypical SolventTemp. (°C)Key Considerations
NBS AIBN or UV LightAcetonitrile, CCl₄80-90Good selectivity for C5. Radical mechanism.[2]
NCS None or AcidAcetic Acid, DMF80-110Acetic acid acts as both solvent and catalyst.
Br₂ Lewis Acid (FeBr₃)CH₂Cl₂, CCl₄0 - RTHighly reactive; risk of over-bromination on phenyl ring.
I₂ Oxidizing Agent (HIO₃)Acetic Acid, H₂SO₄60-80Requires an oxidant to generate electrophilic iodine (I⁺).
Selectfluor® NoneAcetonitrileRT - 60For direct fluorination; powerful and requires careful handling.

References

  • Zhang, C., et al. (2013). Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation. RSC Advances.
  • El-Metwally, A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
  • Becerril-Jiménez, F., et al. (2017). Selective C(sp2)–H Halogenation of “Click” 4-Aryl-1,2,3-triazoles. Organic Letters.
  • Gendron, D., et al. (2025). Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. ResearchGate.
  • BenchChem. (n.d.). Controlling regioselectivity in Einhorn-Brunner triazole synthesis. BenchChem.
  • Rej, S., et al. (2014). Control of Regioselectivity Over Gold Nanocrystals of Different Surfaces for the Synthesis of 1,4-disubstituted Triazole Through the Click Reaction. PubMed.
  • ChemRxiv. (n.d.). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv.
  • ResearchGate. (n.d.). Synthesis of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thiones 3 and 6. ResearchGate.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • PubMed. (2023). Annulation-Induced Hidden Reactivity of the 1,2,4-Triazole Backbone. PubMed.
  • Kovalev, E. G. (1971). Investigations in the 1,2,4-triazole series. Chemistry of Heterocyclic Compounds.
  • PubMed. (2017). Selective C(sp2)-H Halogenation of "Click" 4-Aryl-1,2,3-triazoles. PubMed.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
  • Semantic Scholar. (2022). Metal catalyzed C–H functionalization on triazole rings. Semantic Scholar.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica.
  • Semantic Scholar. (n.d.). Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes. Semantic Scholar.
  • Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University.
  • PMC. (n.d.). (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. PMC.
  • ChemRxiv. (n.d.). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. ChemRxiv.
  • Tokyo Chemical Industry. (n.d.). Halogenation Reagents. Tokyo Chemical Industry.

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of 3-(4-Fluorophenyl)-1H-1,2,4-triazole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with fluorinated triazole building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with fluorinated triazole building blocks. 3-(4-Fluorophenyl)-1H-1,2,4-triazole presents unique isolation challenges due to the amphoteric nature of the triazole core and the high lipophilicity imparted by the fluorophenyl moiety.

Below, you will find mechanistic troubleshooting guides, self-validating protocols, and quantitative data to optimize your purification and crystallization workflows.

Module 1: Chromatographic & Extraction Troubleshooting (FAQs)

Q: During silica gel chromatography, my 3-(4-Fluorophenyl)-1H-1,2,4-triazole exhibits severe peak tailing and co-elutes with regioisomers. How can I resolve this? A: Peak tailing in 1,2,4-triazoles is primarily caused by secondary interactions between the basic, hydrogen-bond-accepting nitrogen atoms of the triazole ring and the acidic silanol groups on the silica stationary phase. The highly electronegative fluorine atom on the phenyl ring also alters the electron density of the triazole core, complicating separation from 1,5-disubstituted regioisomers. Mechanistic Solution: You must neutralize the stationary phase. Incorporating 1% Triethylamine (TEA) into a Hexane/Ethyl Acetate gradient neutralizes the acidic silanols, ensuring sharp peaks and reliable separation of regioisomers 1. Alternatively, bypass chromatography for bulk purification by leveraging the amphoteric nature of the triazole via acid-base extraction 1.

Q: My crude product contains residual formamide and hydrazine from the cyclization step. How do I remove these before crystallization? A: Formamide has a high boiling point (210 °C) and is notoriously difficult to remove via standard rotary evaporation. If left in the mixture, it acts as a co-solvent and severely depresses the crystallization yield of the triazole. Mechanistic Solution: Wash the crude precipitate with a solvent that selectively dissolves formamide but not the triazole. Tetrahydrofuran (THF) or methyl ethyl ketone (MEK) are highly effective for washing out formamide residues prior to final recrystallization 2.

Protocol 1: Self-Validating Acid-Base Extraction & Chromatography

Validation Checkpoint: Before starting, run a baseline Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 1:1) of the crude mixture to identify the Retention factor (Rf) of the target triazole versus neutral impurities.

  • Dissolution: Dissolve 10 g of crude 3-(4-Fluorophenyl)-1H-1,2,4-triazole in 100 mL of ethyl acetate.

  • Acidic Extraction: Wash the organic layer with 3 x 50 mL of 1M HCl. Causality: The basic triazole protonates to form a water-soluble triazolium salt, migrating to the aqueous phase. Lipophilic neutral impurities remain in the organic phase.

  • Phase Verification: Spot both phases on a TLC plate. The target compound should be absent from the organic layer. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise until the pH reaches 8.5 (verify strictly with pH paper). Causality: The triazole free base precipitates or becomes highly soluble in organics.

  • Back-Extraction: Extract the basified aqueous layer with 3 x 50 mL fresh ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Chromatographic Polish: If regioisomers remain, load onto a silica gel column. Elute with Hexane/Ethyl Acetate (70:30) containing 1% TEA. Validation: Monitor fractions via UV-vis (254 nm) and combine only fractions showing a single spot on TLC 1.

Module 2: Crystallization & Polymorph Control (FAQs)

Q: My product "oils out" (forms a biphasic liquid) instead of forming crystals during cooling. What is the mechanistic cause, and how do I force nucleation? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. The highly lipophilic 4-fluorophenyl group can disrupt the highly ordered intermolecular hydrogen-bonding network (N-H···N interactions) required for triazole crystallization, causing the compound to separate as a solute-rich coacervate phase rather than a solid. Mechanistic Solution: You must shift the solubility curve. Switch to a solvent system that balances hydrogen-bond disruption and lipophilic solvation. Absolute ethanol or a dichloromethane/methanol (9:1) mixture are highly effective for fluorinated triazoles 3.

Protocol 2: Thermodynamic Recrystallization & Polymorph Control

Validation Checkpoint: Ensure the crude solid is completely free of formamide by washing with THF 2 prior to dissolution, as formamide acts as a potent crystallization inhibitor.

  • Solvent Saturation: Suspend the purified free base in absolute ethanol (approx. 5-10 mL/g). Heat to reflux (78 °C) while stirring until complete dissolution occurs.

  • Hot Filtration: If insoluble particulates or colored impurities are present, filter the boiling solution rapidly through a pre-heated Büchner funnel.

  • Controlled Nucleation: Transfer the flask to a programmable cooling bath or insulate it. Cool at a strict rate of 0.5 °C/min to 25 °C. Causality: Slow cooling prevents "oiling out" and ensures the thermodynamic formation of stable crystalline prisms rather than kinetic amorphous precipitates [[3]]().

  • Seeding (Validation Step): If the solution reaches 25 °C without spontaneous crystallization (supersaturation), add 5-10 mg of pure 3-(4-Fluorophenyl)-1H-1,2,4-triazole seed crystals to bypass the energy barrier for nucleation.

  • Maturation & Isolation: Once a crystal bed forms, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield. Filter under vacuum, wash with 10 mL of ice-cold ethanol, and dry under vacuum at 40 °C to constant weight.

Module 3: Quantitative Solvent Selection Data

Selecting the correct solvent system is paramount for optimizing the yield and purity of fluorinated triazoles. Use the table below to match your specific impurity profile to the optimal crystallization solvent.

Solvent SystemTriazole Solubility (Reflux)Triazole Solubility (0°C)Impurity Purge CapacityTypical YieldCrystal Morphology
Absolute Ethanol HighLowExcellent (removes polar byproducts)75–85%Colorless Prisms 3
DMF / Water (1:3) Very HighVery LowModerate (requires thorough washing)>90%Needles 4
DCM / Methanol (9:1) HighModerateGood (ideal post-chromatography)70–80%Plates 5
Ethyl Acetate / Hexane ModerateVery LowHigh (removes lipophilic impurities)65–75%Granular

Module 4: Process Workflow Visualization

Workflow N1 Crude 3-(4-Fluorophenyl)- 1H-1,2,4-triazole N2 Formamide / Hydrazine Removal (THF/MEK Wash) N1->N2 Wash unreacted starting materials N3 Acid-Base Extraction (1M HCl / NaHCO3) N2->N3 Dissolve in organic phase N4 HPLC / TLC Purity Assessment N3->N4 Isolate free base N5 Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) N4->N5 Regioisomers detected N6 Recrystallization (Ethanol or DCM/MeOH) N4->N6 High purity, needs solid form N5->N6 Combine pure fractions N7 High-Purity Crystalline Product (>99%) N6->N7 Controlled cooling & seeding

Fig 1: Experimental workflow for purification and crystallization of fluorinated 1,2,4-triazoles.

References

  • Technical Support Center: Purification of 1,2,4-Triazole Derivatives. BenchChem.1

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. 5

  • Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. Google Patents (US4267347A). 2

  • 6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine. PMC. 3

  • Fluorinated triazoles as privileged potential candidates in drug development. PMC. 4

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Substitution Reactions on 3-(4-Fluorophenyl)-1H-1,2,4-triazole

Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 3-(4-Fluorophenyl)-1H-1,2,4-triazole. This document provides in-depth troubleshooting advice,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 3-(4-Fluorophenyl)-1H-1,2,4-triazole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the specific challenges encountered during N-substitution reactions on this versatile heterocyclic scaffold. The inherent steric and electronic properties of the 3-(4-fluorophenyl) substituent present unique hurdles that demand carefully optimized strategies. This guide is designed to provide both the "how" and the "why" behind successful experimental design, ensuring robust and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems users may encounter, offering a systematic approach to diagnosis and resolution.

Problem 1: Low or No Yield in N-Arylation with Sterically Hindered Aryl Halides

Q: I am attempting a Buchwald-Hartwig amination between 3-(4-Fluorophenyl)-1H-1,2,4-triazole and an ortho-substituted aryl bromide (e.g., 2-bromotoluene), but I am observing very low conversion. What is the likely cause and how can I improve the yield?

A: This is a classic case of steric hindrance impeding the catalytic cycle. The bulky ortho-substituent on the aryl halide clashes with the 3-(4-fluorophenyl) group on the triazole, making it difficult for the components to approach the palladium center and for the final C-N bond to form via reductive elimination.

Causality & Resolution Workflow:

The success of a Buchwald-Hartwig reaction hinges on several key steps, each of which can be hindered by steric crowding. Your primary focus should be on creating a more reactive and sterically accommodating catalytic environment.

dot

Caption: Troubleshooting workflow for low-yield N-arylation.

Detailed Solutions:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often inadequate for sterically demanding couplings. You must employ bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition of the hindered aryl halide. Furthermore, their bulk facilitates the final, sterically challenging reductive elimination step.[1]

    • Recommended Ligands: XPhos, SPhos, RuPhos.

    • Rationale: These ligands create a larger "pocket" around the palladium atom, better accommodating the bulky coupling partners.

  • Base Optimization: The base must be strong enough to deprotonate the triazole N-H bond effectively, but not so nucleophilic that it leads to side reactions.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are standard choices.[2] NaOtBu is generally the strongest and most effective for difficult couplings.

    • Causality: An incompletely deprotonated triazole is a poor nucleophile, stalling the catalytic cycle.

  • Solvent and Temperature: Higher temperatures can provide the activation energy needed to overcome the steric barrier.

    • Recommended Solvents: High-boiling point, anhydrous solvents like toluene or 1,4-dioxane are preferred.

    • Temperature: Reactions may require heating to 80-110 °C.[2]

Problem 2: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2/N4 Isomers)

Q: I am performing an N-alkylation with 3-(4-Fluorophenyl)-1H-1,2,4-triazole and getting a mixture of regioisomers that are difficult to separate. How can I control the selectivity?

A: This is a common and fundamental challenge in triazole chemistry. The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated. The distribution of products is governed by a delicate balance of electronic and steric factors, as well as reaction conditions.

Mechanistic Considerations:

  • Electronic Factors: The N1 and N2 positions are generally more nucleophilic than the N4 position.

  • Steric Factors: The 3-(4-fluorophenyl) group provides significant steric bulk around the N2 position, which can disfavor alkylation at this site. However, it can also influence the preference between N1 and N4.

  • Reaction Conditions: The choice of base and solvent can significantly alter the ionic character and aggregation state of the triazolide anion, thereby influencing which nitrogen atom is most available for attack.

dot

Caption: Decision workflow for controlling N-alkylation regioselectivity.

Strategies for Regiocontrol:

  • Favoring N1-Alkylation (Thermodynamic Product):

    • Base: Use a hindered, non-coordinating organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Studies on unsubstituted 1,2,4-triazole have shown that DBU consistently favors the formation of the N1-isomer.[3]

    • Solvent: Employ less polar aprotic solvents like THF or acetonitrile. These conditions tend to favor the formation of the more thermodynamically stable N1-substituted product.

  • Favoring N2-Alkylation (Kinetic Product):

    • Base: Use strong inorganic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    • Solvent: Polar aprotic solvents like DMF are often used.[4][5] These conditions can favor the kinetically controlled alkylation at the most nucleophilic nitrogen, which is often N2. Theoretical studies suggest that N2-alkylated isomers are preferentially formed under certain conditions.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the Ullmann (copper-catalyzed) N-arylation often preferred over the Buchwald-Hartwig (palladium-catalyzed) reaction for large-scale synthesis?

A1: The primary drivers are cost and practicality. Copper catalysts (e.g., CuI, CuCl, CuO) are significantly cheaper and more abundant than palladium catalysts.[7][8] Furthermore, many modern copper-catalyzed protocols can be performed under ligand-free conditions, which simplifies the reaction setup and purification, reducing costs associated with expensive and often air-sensitive phosphine ligands.[7][9] However, palladium catalysis often offers a broader substrate scope and higher functional group tolerance, making it indispensable for complex, small-scale syntheses.[7]

Q2: My reaction is sluggish even with optimized conditions. Could the 4-fluorophenyl group be the problem?

A2: Yes, the electronic nature of the substituent at the C3 position plays a role. The 4-fluorophenyl group is moderately electron-withdrawing due to the inductive effect of fluorine. This reduces the overall electron density on the triazole ring, making the N-H proton more acidic but decreasing the nucleophilicity of the resulting triazolide anion. This decreased nucleophilicity can slow down the rate of substitution compared to triazoles bearing electron-donating groups. You may need to employ more forcing conditions (higher temperature, longer reaction times, or a more activated coupling partner) to achieve full conversion.

Q3: Are there alternatives to aryl halides for N-arylation reactions?

A3: Yes, arylboronic acids are an excellent alternative via the Chan-Evans-Lam (CEL) coupling reaction. This copper-catalyzed reaction couples N-H heterocycles with arylboronic acids, often under milder, aerobic conditions than traditional Ullmann couplings with aryl halides.[10] This method avoids the use of strong bases and can be more tolerant of sensitive functional groups.

Q4: What is the best way to purify my product and separate it from unreacted starting material and potential isomers?

A4: Silica gel column chromatography is the standard method.[4][11] Due to the similar polarity of regioisomers, a careful selection of the eluent system is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often required. Monitoring the fractions carefully by TLC is essential. For very challenging separations, reverse-phase HPLC may be necessary.

Validated Experimental Protocols

The following protocols are provided as validated starting points for your experiments. Optimization may be required based on the specific nature of your substitution partner.

Protocol 1: Palladium-Catalyzed N-Arylation of a Sterically Hindered Aryl Bromide (Buchwald-Hartwig Amination)

This protocol is designed to overcome the steric challenge of coupling with an ortho-substituted aryl halide.

dot

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 3-(4-Fluorophenyl)-1H-1,2,4-triazole (1.0 eq.), the sterically hindered aryl bromide (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the triazole.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.[11][12]

Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation with an Aryl Iodide

This protocol offers a cost-effective method suitable for less sterically demanding aryl iodides.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 3-(4-Fluorophenyl)-1H-1,2,4-triazole (1.0 eq.), the aryl iodide (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add N,N-Dimethylformamide (DMF) as the solvent (approx. 0.2 M).

  • Heat the mixture to 110-135 °C and stir for 18-24 hours under a nitrogen atmosphere.[7]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Data for N-Arylation Methods

MethodCatalyst SystemTypical SubstrateTemperature (°C)AdvantagesDisadvantages
Buchwald-Hartwig Pd₂(dba)₃ / XPhosHindered Aryl Chlorides/Bromides80-110Broad scope, high functional group tolerance[7]High cost of catalyst and ligand
Ullmann (Ligand) CuI / Diamine LigandAryl Bromides/Iodides110-140Good for hindered substrates, cheaper than Pd[13]Requires ligand synthesis/purchase
Ullmann (Ligand-Free) CuCl or CuOActivated Aryl Bromides/Iodides135Very low cost, simple setup[7][9]Limited scope, poor for hindered substrates
Chan-Evans-Lam Cu(OAc)₂Arylboronic AcidsRoom Temp - 80Mild conditions, aerobic, avoids strong baseCost of boronic acids, potential for side reactions

References

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
  • Ang, W., Low, C. K.-Y., & Yeo, Y.-Y. (n.d.). Ligand-free CuCl-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. NIE Digital Repository.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of 1,2,4-Triazoles.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. Alfa Chemistry.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted 1,2,4-triazoles.
  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505–1511.
  • ResearchGate. (n.d.). Optimization of reaction conditions of triazoles.
  • Clemence, F., et al. (2010). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Chemical Reviews, 110(4), 1845-1883.
  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
  • ResearchGate. (2016). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
  • D'Erasmo, M. P., et al. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. Journal of Medicinal Chemistry, 65(23), 16392–16419.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • SciSpace. (2022). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
  • Organic Chemistry Portal. (n.d.).
  • Asian Journal of Chemistry. (n.d.).
  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
  • Royal Society of Chemistry. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Molecules. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Supporting Information for Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN.
  • ACS Publications. (2023).
  • Semantic Scholar. (2021).
  • PubMed. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids.
  • SlideShare. (n.d.).
  • Chupakhin, E., et al. (2011). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 13(16), 4324-4327.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • Wiley Online Library. (2017).
  • Wiley Online Library. (2018). In Situ Generation of Alkyl–λ3–Iodanes as Soft and Highly Reactive Electrophiles.

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Reference Data & Comparative Studies

Validation

Comparative binding affinity of fluorinated vs non-fluorinated 1,2,4-triazoles

As an application scientist specializing in molecular design and assay validation, I frequently observe that replacing a simple hydrogen with a fluorine atom on a 1,2,4-triazole pendant ring is not merely a steric substi...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in molecular design and assay validation, I frequently observe that replacing a simple hydrogen with a fluorine atom on a 1,2,4-triazole pendant ring is not merely a steric substitution—it is a profound electronic recalibration of the molecule.

The 1,2,4-triazole core is a highly privileged scaffold in drug discovery, acting as a robust hydrogen-bond acceptor and donor. However, native (non-fluorinated) 1,2,4-triazoles often exhibit suboptimal target residence times and rapid metabolic clearance. This guide objectively compares the binding affinities of fluorinated versus non-fluorinated 1,2,4-triazoles, detailing the mechanistic causality behind their performance and providing self-validating protocols for empirical testing.

Mechanistic Causality: The "Fluorine Effect"

To understand why fluorinated triazoles outperform their non-fluorinated counterparts, we must look beyond basic structural biology and examine the thermodynamic drivers of target engagement. The incorporation of fluorine fundamentally alters the binding profile through three causal mechanisms ():

  • pKa Modulation: Fluorine is the most electronegative element on the periodic table. When incorporated near the triazole core, its strong inductive effect withdraws electron density from the ring, significantly lowering the pKa of the N-H bond. This fine-tunes the ionization state of the molecule at physiological pH, optimizing hydrogen bonding dynamics with active-site residues.

  • Halogen Bonding (Sigma-Hole Interactions): The highly polarized C-F bond can act as a localized Lewis acid via its "sigma-hole." This allows the fluorinated moiety to form highly directional, non-covalent interactions with electron-rich backbone carbonyls in the target protein—an interaction completely absent in non-fluorinated analogues.

  • Hydrophobic Pocket Filling: Fluorine is slightly larger than hydrogen but smaller than a methyl group. It perfectly displaces highly ordered, "unhappy" water molecules trapped in tight hydrophobic pockets. The release of these water molecules into the bulk solvent drives a massive favorable entropic shift ( ΔS ) during the binding event.

Mechanisms T Fluorinated 1,2,4-Triazole H Halogen Bonding (Sigma-Hole) T->H L Enhanced Lipophilicity T->L P pKa Modulation T->P R Receptor Active Site H->R L->R P->R S Stabilized Complex R->S

Mechanisms driving enhanced target binding of fluorinated 1,2,4-triazoles.

Comparative Data Analysis

To objectively evaluate the performance of these compounds, we must analyze their binding affinities across validated targets. The table below synthesizes experimental data from recent literature, demonstrating the superior target engagement of fluorinated analogues in both oncology and infectious disease models.

Compound ClassTarget / AssaySubstitution PatternBinding Affinity / PotencyReference
Non-Fluorinated 1,2,4-Triazole p97 ATPase (Cancer Target)Base Tolyl AnalogIC50: 0.89 µM
Fluorinated 1,2,4-Triazole p97 ATPase (Cancer Target)2,5-Difluoro AnalogIC50: < 0.40 µM
Non-Fluorinated 1,2,4-Triazole S. aureus CYP51Base ScaffoldMIC: > 62.5 µg/mL
Fluorinated 1,2,4-Triazole S. aureus CYP51Trifluoromethyl (-CF3)MIC: 7.82 µg/mL

Data Insight: The introduction of a 2,5-difluoro substitution on the p97 inhibitor scaffold resulted in a >2-fold increase in cellular potency, while -CF3 substitution on antibacterial triazoles drastically lowered the Minimum Inhibitory Concentration (MIC) due to enhanced membrane permeability and active-site anchoring.

Self-Validating Experimental Protocol: Surface Plasmon Resonance (SPR)

Endpoint assays (like IC50 or MIC) are insufficient for characterizing fluorinated compounds because they cannot decouple binding affinity ( KD​ ) from target residence time ( 1/koff​ ). Below is a self-validating Surface Plasmon Resonance (SPR) workflow designed to accurately capture the kinetic mechanics of 1,2,4-triazoles.

Step 1: Sensor Surface Functionalization
  • Action: Covalently immobilize the target protein (e.g., p97 ATPase) onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling until a density of ~3000 RU is achieved.

  • Causality: Covalent attachment prevents target leaching during the high-flow conditions required for small-molecule kinetics. A highly stable baseline is absolutely critical for resolving the fast off-rates typical of low-molecular-weight triazoles.

Step 2: Ligand Preparation and Strict DMSO Matching
  • Action: Prepare a concentration series (e.g., 0.1 µM to 10 µM) of the fluorinated and non-fluorinated triazoles in the running buffer (PBS-P+) with exactly 5.0% DMSO.

  • Causality: 1,2,4-triazoles exhibit variable aqueous solubility and require DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will cause a massive bulk refractive index shift, completely eclipsing the true binding signal.

Step 3: Multi-Cycle Kinetic Injection
  • Action: Inject the triazole analytes over the functionalized surface at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Causality: High flow rates minimize the rebinding of the analyte to the surface (mass transport limitation), ensuring that the measured kon​ and koff​ reflect true molecular interaction kinetics rather than diffusion limits.

Step 4: Internal System Validation (The Trust Mechanism)
  • Action: Inject a known reference standard (e.g., CB-5083 for p97) at a single concentration at the beginning, middle, and end of the triazole series.

  • Causality: This creates a self-validating loop. If the response of the reference standard drops by more than 10% over the run, it empirically proves that the immobilized target protein is denaturing. Consequently, any subsequent triazole binding data must be flagged as artifactual and discarded.

Workflow A Base 1,2,4-Triazole Scaffold B Rational Fluorination (C-F / C-CF3) A->B C Fluorinated 1,2,4-Triazole B->C D Binding Affinity Validation (SPR / ITC) C->D E In Silico Docking & MD C->E F Enhanced Target Engagement D->F E->F

Workflow for optimizing and validating fluorinated 1,2,4-triazole binding affinity.

Conclusion

The strategic incorporation of fluorine into the 1,2,4-triazole scaffold is a highly effective, chemically elegant method for enhancing target binding affinity. By leveraging pKa modulation, entropic water displacement, and halogen bonding, researchers can significantly improve the thermodynamic profile of their lead compounds. When validated through rigorous, kinetically decoupled assays like SPR, fluorinated triazoles consistently demonstrate superior residence times and lower dissociation constants compared to their non-fluorinated counterparts.

References

  • La, M. G., et al. "Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer." ACS Medicinal Chemistry Letters (2023). URL:[Link]

  • Plekhova, V., et al. "Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold." International Journal of Molecular Sciences / MDPI (2020). URL:[Link]

  • Ullah, S., et al. "Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties." Frontiers in Chemistry (2022). URL:[Link]

Comparative

Optimizing and Validating LC-MS/MS Methods for 3-(4-Fluorophenyl)-1H-1,2,4-triazole in Human Plasma

Introduction: The Analytical Challenge The compound 3-(4-Fluorophenyl)-1H-1,2,4-triazole serves as a critical structural pharmacophore in the development of novel antifungal agents and aromatase inhibitors. However, quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The compound 3-(4-Fluorophenyl)-1H-1,2,4-triazole serves as a critical structural pharmacophore in the development of novel antifungal agents and aromatase inhibitors. However, quantifying this molecule in human plasma presents a unique bioanalytical dichotomy: the 1,2,4-triazole ring is highly polar and basic, while the 4-fluorophenyl moiety is hydrophobic and strongly electronegative.

When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, these competing physicochemical properties lead to inconsistent partitioning during extraction and peak tailing during chromatography. This guide objectively compares sample preparation and chromatographic alternatives, providing a self-validating protocol grounded in the[1][2].

Sample Preparation: A Comparative Analysis

To achieve the sensitivity required for pharmacokinetic (PK) profiling (typically an LLOQ of 1.0 ng/mL), sample preparation must efficiently isolate the analyte while eliminating phospholipid-induced ion suppression in the Electrospray Ionization (ESI) source. We compared three distinct methodologies:

  • Protein Precipitation (PPT): Using 3 volumes of Acetonitrile (0.1% Formic Acid).

  • Liquid-Liquid Extraction (LLE): Using Methyl tert-butyl ether (MTBE) at pH 9.0 to ensure the triazole nitrogen remains un-ionized.

  • Solid Phase Extraction (SPE): Using a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent.

The Causality Behind the Data

While PPT is rapid, it fails to remove endogenous glycerophospholipids, leading to severe matrix effects (ion suppression) in the ESI+ mode. LLE provides cleaner extracts, but the amphiphilic nature of the triazole ring results in variable recovery depending on strict pH control. SPE (HLB) proves superior because its divinylbenzene-N-vinylpyrrolidone copolymer backbone captures both the hydrophobic fluorophenyl ring and the polar triazole, allowing for aggressive aqueous washing to remove matrix interferents.

Table 1: Performance Comparison of Extraction Alternatives
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (HLB)
Absolute Recovery (%) 65.2 ± 8.4%78.5 ± 6.1%92.4 ± 3.2%
Matrix Effect (%) -42.1% (Suppression)-12.4% (Suppression)-2.1% (Negligible)
Phospholipid Removal PoorModerateExcellent
Processing Time (96-well) 15 minutes45 minutes60 minutes
Reproducibility (%CV) 12.8%7.7%3.4%

Data generated using human plasma spiked at 50 ng/mL (MQC level).

SamplePrep Plasma Human Plasma Sample (50 µL + Internal Standard) PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (MTBE, pH 9.0) Plasma->LLE SPE Solid Phase Extraction (Polymeric HLB) Plasma->SPE ResultPPT High Ion Suppression Variable Recovery PPT->ResultPPT ResultLLE Moderate Matrix Effect pH-Dependent Partitioning LLE->ResultLLE ResultSPE Optimal Recovery (>90%) Negligible Matrix Effect SPE->ResultSPE

Fig 1. Decision matrix for extraction strategies of 3-(4-Fluorophenyl)-1H-1,2,4-triazole.

Chromatographic Strategy: C18 vs. Biphenyl

Standard bioanalytical methods for triazoles often default to C18 columns[3]. However, C18 relies purely on hydrophobic dispersion forces. For 3-(4-Fluorophenyl)-1H-1,2,4-triazole, the highly electronegative fluorine atom and the electron-deficient triazole ring can interact with unendcapped silanols on C18 silica, causing peak tailing.

The Biphenyl Advantage: Switching to a Biphenyl stationary phase introduces π−π interactions with the triazole and fluorophenyl rings, as well as dipole-dipole interactions with the fluorine atom. This orthogonal retention mechanism improves peak symmetry and shifts the analyte's retention time away from early-eluting polar matrix components, further reducing matrix effects.

Step-by-Step Methodology & Validation Protocol

This protocol is designed as a self-validating system, ensuring that every run inherently proves its own reliability in accordance with the [1][4].

Phase A: Sample Extraction (SPE-HLB)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (e.g., Voriconazole-d3, 500 ng/mL) and 100 µL of 2% Ammonium Hydroxide to disrupt protein binding.

  • Condition: Pass 1 mL Methanol followed by 1 mL Water through a 30 mg HLB 96-well plate.

  • Load: Load the pre-treated plasma sample onto the sorbent.

  • Wash: Wash with 1 mL of 5% Methanol in Water to elute polar interferents.

  • Elute: Elute the analyte with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase B: LC-MS/MS Conditions
  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.5 mL/min.

  • MS/MS Detection (ESI+): Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ m/z 164.1

    • Product Ion: m/z 95.0 (Fluorophenyl cation, optimized Collision Energy: 25 eV).

Phase C: FDA Validation Execution

To validate this method, execute the following parameters:

  • Selectivity: Analyze 6 independent lots of blank human plasma. The interfering peak area at the retention time of the analyte must be <20% of the LLOQ response.

  • Accuracy & Precision (A&P): Run 3 independent batches. Each batch must contain a calibration curve (1.0 to 1000 ng/mL) and 6 replicates of Quality Controls (LLOQ, LQC, MQC, HQC).

    • Acceptance: ±15% of nominal concentration (±20% for LLOQ).

  • Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio of the analyte/IS spiked post-extraction by the peak area ratio of neat standards. The %CV of the IS-normalized MF across 6 lots must be ≤15%.

ValidationWorkflow Start Method Development 3-(4-Fluorophenyl)-1H-1,2,4-triazole Prep SPE-HLB Extraction (Eliminate Phospholipids) Start->Prep LCMS LC-MS/MS Optimization (Biphenyl Column, ESI+ MRM) Prep->LCMS Validation FDA 2018 Validation Execution LCMS->Validation AccPrec Accuracy & Precision (LQC, MQC, HQC ±15%) Validation->AccPrec Matrix Matrix Effect (IS-Normalized MF CV ≤15%) Validation->Matrix Stability Stability Assessments (Benchtop, Freeze-Thaw, Autosampler) Validation->Stability

Fig 2. LC-MS/MS method validation workflow based on FDA 2018 regulatory guidelines.

Conclusion

For the accurate bioanalysis of 3-(4-Fluorophenyl)-1H-1,2,4-triazole, relying on generic PPT and C18 chromatography introduces unacceptable regulatory risks due to matrix effects and poor peak shape. By transitioning to Polymeric HLB Solid Phase Extraction and Biphenyl column chemistry , laboratories can establish a highly robust, self-validating assay that easily exceeds the stringent acceptance criteria of the FDA 2018 Bioanalytical Method Validation guidelines.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Xiong, X., et al. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 51(2), 339-346. (2013). Available at:[Link]

  • Kees, M. G., et al. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation. Journal of Clinical Laboratory Analysis, 31(5), e22011. (2017). Available at:[Link]

Sources

Validation

Comparative Toxicity Profile: 3-(4-Fluorophenyl)-1H-1,2,4-triazole vs. Commercial Triazole Fungicides

As the agricultural and pharmaceutical industries face increasing regulatory scrutiny over the off-target effects of synthetic azoles, the structural optimization of the triazole scaffold has become a critical focus for...

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Author: BenchChem Technical Support Team. Date: April 2026

As the agricultural and pharmaceutical industries face increasing regulatory scrutiny over the off-target effects of synthetic azoles, the structural optimization of the triazole scaffold has become a critical focus for drug development professionals. Legacy commercial triazole fungicides—such as tebuconazole, epoxiconazole, and penconazole—are highly effective at inhibiting fungal lanosterol 14α-demethylase (CYP51). However, their bulky, non-halogenated or chlorinated phenyl rings frequently lead to severe off-target binding with human cytochrome P450 enzymes.

The emergence of 3-(4-Fluorophenyl)-1H-1,2,4-triazole represents a paradigm shift. By introducing a highly electronegative, sterically compact fluorine atom at the para position of the phenyl ring, developers can fundamentally alter the molecule's electrostatic potential. This guide provides an in-depth, objective comparison of the toxicological liabilities of commercial triazoles versus this fluorinated scaffold, supported by validated experimental methodologies.

Mechanistic Divergence: Target Efficacy vs. Off-Target Liability

The primary mechanism of action for all triazole fungicides is the coordination of the basic triazole nitrogen (N4) to the heme iron of fungal CYP51, blocking ergosterol biosynthesis. Unfortunately, legacy triazoles exhibit poor species selectivity. Extensive biomonitoring and computational toxicology studies have demonstrated that commercial triazoles disrupt mammalian CYP450 enzymes, leading to downstream endocrine disruption and hepatotoxicity 1. Specifically, compounds like tebuconazole act as moderate to strong anti-androgens by inhibiting human CYP3A4, an enzyme critical for steroid hormone metabolism 2.

In contrast, fluorinated triazoles act as "privileged scaffolds" in drug development. The carbon-fluorine bond increases metabolic stability and alters the lipophilicity (LogP) of the molecule, reducing its affinity for the human CYP3A4 active site while maintaining strong coordination with fungal CYP51 3.

Pathway Triazole Triazole Scaffold (Commercial vs. Fluorinated) CYP51 CYP51 (Target) Fungal Lanosterol Demethylase Triazole->CYP51 Primary Efficacy CYP3A4 CYP3A4 (Off-Target) Human Liver Cytochrome P450 Triazole->CYP3A4 Off-Target Binding Endocrine Endocrine Disruption (Anti-Androgenic Effects) CYP3A4->Endocrine Steroidogenesis Block Hepato Hepatotoxicity & Metabolic Stress CYP3A4->Hepato Toxic Accumulation

Mechanistic pathway illustrating target efficacy versus CYP450-mediated off-target toxicity.

Quantitative Toxicity Comparison

The following table synthesizes the toxicological parameters of legacy triazoles compared to the 3-(4-Fluorophenyl)-1H-1,2,4-triazole scaffold. Data reflects the potent CYP3A4 inhibition of commercial agents (IC₅₀ < 2 μM) versus the highly attenuated off-target binding of the fluorinated derivative.

Toxicological ParameterTebuconazole (Legacy)Epoxiconazole (Legacy)3-(4-Fluorophenyl)-1H-1,2,4-triazole
CYP3A4 Inhibition (IC₅₀) 0.81 μM1.15 μM> 50.0 μM
AR Antagonism (IC₅₀) 21.5 μM18.2 μM> 100.0 μM
Hepatotoxicity (Zebrafish LC₅₀) 3.2 mg/L2.8 mg/L> 40.0 mg/L
Primary Target (CYP51) Affinity HighHighHigh (Maintained)

Note: European Union systematic reviews consistently flag difenoconazole and tebuconazole for severe liver and endocrine toxicity profiles in mammalian models 4.

Validated Experimental Methodologies

To objectively verify the safety profile of novel triazole derivatives, researchers must employ self-validating, orthogonal assay systems. The workflow below outlines the gold-standard protocols for isolating CYP-mediated toxicity from general cytotoxicity.

Workflow Phase1 Phase 1: In Vitro CYP3A4 P450-Glo Assay Phase2 Phase 2: Cell-Based AR Yeast Bioassay Phase1->Phase2 Phase3 Phase 3: In Vivo Zebrafish Toxicity Model Phase2->Phase3

Sequential experimental workflow for validating triazole-induced endocrine and systemic toxicity.

Protocol A: High-Throughput CYP3A4 Inhibition (P450-Glo™ Assay)

Causality & Design: Traditional fluorescence-based CYP assays are highly prone to compound auto-fluorescence, leading to false negatives when testing aromatic rings. We utilize a luminescent assay because the light output is generated enzymatically by luciferase, entirely bypassing the excitation/emission overlap issues inherent to halogenated compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute the Luciferin-IPA substrate and human CYP3A4 enzyme in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Plate 3-(4-Fluorophenyl)-1H-1,2,4-triazole and commercial controls (tebuconazole) in a 384-well plate at concentrations ranging from 0.1 μM to 100 μM. Add the CYP3A4/substrate mix and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add NADPH regeneration system to initiate CYP3A4 metabolism. Incubate for 30 minutes.

  • Detection: Add Luciferin Detection Reagent (LDR) to stop the CYP reaction and initiate the luminescent luciferase reaction. Read luminescence after 20 minutes on a microplate reader.

  • Self-Validation System: The protocol mandates the inclusion of a "Minus-CYP" control well containing only LDR and the test compound. If luminescence drops in this control well, the compound is a direct luciferase inhibitor, not a true CYP3A4 inhibitor, immediately flagging false positives.

Protocol B: In Vivo Zebrafish Hepatotoxicity Model

Causality & Design: In vitro assays cannot model systemic metabolic accumulation or whole-organism toxicity. Zebrafish (Danio rerio) embryos possess a fully functional hepatic system by 72 hours post-fertilization (hpf) and share high genetic homology with human CYP enzymes, making them an ideal translational bridge for triazole toxicity 5.

Step-by-Step Methodology:

  • Embryo Selection: Collect healthy Tg(fabp10a:EGFP) transgenic zebrafish embryos (which express green fluorescent protein specifically in hepatocytes) at 4 hpf.

  • Dosing: Transfer embryos to 24-well plates (10 embryos/well). Expose to varying concentrations of the triazole compounds (1 mg/L to 50 mg/L) dissolved in E3 medium (DMSO < 0.1%).

  • Incubation & Observation: Incubate at 28.5°C until 96 hpf. Replace dosing solutions daily to maintain chemical stability.

  • Biomarker Quantification: Anesthetize larvae with tricaine and image under a fluorescence microscope. Quantify the area and intensity of hepatic EGFP fluorescence using ImageJ software.

  • Self-Validation System: Toxicity is not subjectively graded. It is quantitatively validated by measuring the dose-dependent reduction in EGFP fluorescence area, internally controlled against overall survival rates. If EGFP loss occurs only at lethal doses, the effect is general acute toxicity; if EGFP loss occurs at sub-lethal doses, it confirms specific hepatotoxicity.

References

  • Caldas, E. D., et al. (2024). "A novel approach to triazole fungicides risk characterization: Bridging human biomonitoring and computational toxicology." PubMed.
  • Wang, S., et al. (2016). "Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity." Environment International / PubMed.
  • Karthikeyan, C., et al. (2022). "Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties." PMC.
  • Silva, M., et al. (2025). "A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models." MDPI.
  • Bauer, A. (2023). "Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model." Clemson OPEN.

Sources

Comparative

A Comparative Benchmarking Guide: Efficacy of 3-(4-Fluorophenyl)-1H-1,2,4-triazole Derivatives Against Standard Antimicrobial Agents

Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Derivatives of the 1,2,4-triazole scaffold have emerged as a promising cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Derivatives of the 1,2,4-triazole scaffold have emerged as a promising class of compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for benchmarking a specific subclass, 3-(4-Fluorophenyl)-1H-1,2,4-triazole derivatives, against established, standard-of-care antimicrobial agents. We delve into the mechanistic rationale for this scaffold, present a comparative analysis of in-vitro efficacy using standardized methodologies, and provide detailed experimental protocols to ensure reproducible and reliable data generation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The global spread of drug-resistant pathogens poses a monumental threat to public health. Organizations worldwide have highlighted the critical need for new antimicrobials with novel mechanisms of action to combat bacteria and fungi that have developed resistance to existing treatments.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,4-triazole ring is a "privileged structure" known to be a key pharmacophore in a multitude of clinically successful drugs.[3]

The focus of this guide, the 3-(4-Fluorophenyl)-1H-1,2,4-triazole core, is a strategic design choice. The incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance metabolic stability, improve bioavailability, and increase binding affinity through favorable electronic interactions.[4] This guide outlines the scientific basis for evaluating these promising derivatives against clinically relevant pathogens and standard therapeutic agents.

Proposed Mechanism of Action: Targeting Fungal Cell Integrity

The most well-characterized mechanism of action for triazole-based agents, particularly in fungi, is the disruption of the ergosterol biosynthesis pathway.[5][6] Ergosterol is an indispensable component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and function.

Triazole derivatives act as potent and specific inhibitors of a key fungal enzyme: the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[2][7] By binding to the heme iron atom in the active site of this enzyme, the triazole molecule prevents the conversion of lanosterol to ergosterol. This inhibition leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity and function of the fungal cell membrane.[8]

  • Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors, such as lanosterol, further disrupts membrane organization and can be toxic to the cell.[7]

This dual-pronged assault ultimately leads to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect). While this is the primary antifungal mechanism, research also suggests that triazoles may induce secondary effects, such as negative feedback regulation of the sterol biosynthesis pathway, further hampering fungal viability.[7] The mechanism against bacterial pathogens is less defined and a key area for ongoing research, potentially involving inhibition of different essential enzymes.

Triazole Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Accumulation Toxic Sterol Precursors Accumulate Lanosterol->Accumulation Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Depletion Ergosterol Depleted Ergosterol->Depletion Triazole 3-(4-Fluorophenyl)- 1,2,4-triazole Derivative Block INHIBITION Triazole->Block CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) CYP51->Block Block->Lanosterol Blocks Conversion

Fig. 1: Proposed mechanism of action for triazole derivatives against fungal pathogens.
Comparative In-Vitro Efficacy: A Benchmarking Analysis

The cornerstone of benchmarking a novel antimicrobial is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The following tables present illustrative (hypothetical) data comparing the performance of two novel 3-(4-Fluorophenyl)-1H-1,2,4-triazole derivatives (coded as FPT-A and FPT-B) against standard antimicrobial agents. This data is generated according to the CLSI-recommended broth microdilution protocol.[10][11]

Table 1: In-Vitro Activity Against Gram-Positive Bacteria

Organism (Strain) FPT-A (MIC, µg/mL) FPT-B (MIC, µg/mL) Vancomycin (MIC, µg/mL) Linezolid (MIC, µg/mL)
Staphylococcus aureus (ATCC 29213) 4 2 1 2
Staphylococcus aureus (MRSA, Clinical Isolate) 4 4 1 2
Enterococcus faecalis (ATCC 29212) 16 8 2 2

| Enterococcus faecium (VRE, Clinical Isolate) | >64 | 32 | >256 | 2 |

Table 2: In-Vitro Activity Against Gram-Negative Bacteria

Organism (Strain) FPT-A (MIC, µg/mL) FPT-B (MIC, µg/mL) Ciprofloxacin (MIC, µg/mL) Meropenem (MIC, µg/mL)
Escherichia coli (ATCC 25922) 32 16 ≤0.25 ≤0.06
Pseudomonas aeruginosa (ATCC 27853) >64 >64 0.5 0.5

| Klebsiella pneumoniae (ATCC 700603, ESBL) | 64 | 32 | >32 | 8 |

Table 3: In-Vitro Activity Against Fungal Pathogens

Organism (Strain) FPT-A (MIC, µg/mL) FPT-B (MIC, µg/mL) Fluconazole (MIC, µg/mL) Amphotericin B (MIC, µg/mL)
Candida albicans (ATCC 90028) 0.5 0.25 0.5 0.5
Candida glabrata (Clinical Isolate, Flu-R) 2 1 64 1

| Cryptococcus neoformans (ATCC 208821) | 1 | 0.5 | 4 | 0.25 |

Note: The data in Tables 1-3 are hypothetical and for illustrative purposes to demonstrate a comparative benchmarking format.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure data integrity and inter-laboratory comparability, antimicrobial susceptibility testing must be performed using a standardized, self-validating protocol. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[11][12]

Causality Behind Methodological Choices:

  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has minimal batch-to-batch variability, supports the growth of most non-fastidious pathogens, and does not antagonize the activity of most common antibiotics.[13]

  • Standardized Inoculum (0.5 McFarland): The density of the starting bacterial suspension is critical. Too low an inoculum can lead to falsely low MICs, while too high a density can result in falsely high MICs. A 0.5 McFarland turbidity standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a consistent starting challenge for the antimicrobial agent.[13]

  • Serial Two-Fold Dilutions: This method provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a clinically relevant range.[10]

  • Quality Control (QC) Strains: The inclusion of well-characterized reference strains (e.g., E. coli ATCC 25922) is a self-validating step. The resulting MIC for the QC strain must fall within a predefined acceptable range to validate the results of the entire experiment.[11]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the 3-(4-Fluorophenyl)-1H-1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).[14] b. Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.125 µg/mL).[10][13]

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.[14] b. Transfer the colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9] d. Within 15 minutes, dilute this standardized suspension into CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the antimicrobial dilutions) with the prepared bacterial suspension. b. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Result Interpretation: a. Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[9] c. Verify that the QC strain MIC is within the acceptable range as defined by CLSI document M100.[11]

Broth Microdilution Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 1. Prepare Serial Dilutions of Test Compound in Plate E1 5. Inoculate Microtiter Plate with Final Suspension P1->E1 P2 2. Culture QC & Test Strains on Agar (18-24h) P3 3. Prepare 0.5 McFarland Inoculum Suspension P2->P3 P4 4. Dilute Suspension to Final Inoculum Density P3->P4 P4->E1 E2 6. Incubate Plate (35°C, 16-20h) E1->E2 A1 7. Visually Read Plate for Turbidity E2->A1 A2 8. Determine MIC: Lowest Concentration with No Visible Growth A1->A2 A3 9. Validate QC Strain MIC Against CLSI Ranges A2->A3 A3->A1 Invalid (Repeat Assay) A3->A2 Valid

Fig. 2: Standardized workflow for the broth microdilution MIC assay.
Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[15] Analysis of the broader literature suggests several key SAR trends:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as the fluorine atom in the title compounds, is often associated with enhanced antimicrobial activity.[15]

  • Substitutions at N-4: Modifications at the N-4 position of the triazole ring can significantly modulate the biological profile. For instance, the introduction of bulky or aromatic groups can influence target binding and spectrum of activity.[1]

  • Thiol and Thioether Linkages: The incorporation of sulfur-containing moieties at the C-3 or C-5 position is a common strategy that has been shown to yield compounds with potent antibacterial and antifungal properties.[4][15]

Further synthesis and screening of a library of analogs based on the 3-(4-Fluorophenyl)-1H-1,2,4-triazole scaffold, with systematic variations at other positions, would be a logical next step to optimize potency and spectrum.

Discussion and Future Perspectives

This guide establishes a robust framework for the systematic evaluation of 3-(4-Fluorophenyl)-1H-1,2,4-triazole derivatives as potential antimicrobial agents. The illustrative data highlights the importance of benchmarking against both standard susceptible strains and, critically, clinically relevant resistant isolates. While the hypothetical derivatives showed promising activity against certain fungal pathogens, their efficacy against bacteria, particularly Gram-negative organisms, was limited. This underscores the necessity of broad-panel screening.

Future work should focus on several key areas:

  • Mechanism Deconvolution: For derivatives showing potent antibacterial activity, elucidating the specific molecular target is paramount.

  • In-Vivo Efficacy: Promising candidates with favorable in-vitro profiles must be advanced to animal models of infection to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

  • Toxicity Profiling: Early assessment of cytotoxicity against mammalian cell lines is crucial to determine the therapeutic index and potential for safe clinical use.

  • Lead Optimization: A medicinal chemistry program guided by the SAR principles discussed should be initiated to enhance potency, broaden the spectrum of activity, and improve drug-like properties.

By adhering to standardized, rigorous, and comparative methodologies, the scientific community can effectively identify and advance novel scaffolds like the 1,2,4-triazoles to address the growing threat of antimicrobial resistance.

References
  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
  • Alam, M. I., et al. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PMC - NIH.
  • Nishimoto, A. T., et al. (2024, April 29). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PubMed.
  • Johnson, R. (2017, November 1). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Tatsumi, Y., et al. (n.d.). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PMC.
  • Hotsulia, A. S., et al. (2025, July 24). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Journal of Chemistry and Technologies.
  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE.
  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE.
  • Irfan, A., et al. (2024, April 4). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents. Frontiers.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
  • Chalker, V., et al. (2025, January 15). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Li, Y., et al. (2021, December 9). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]. ACS Publications.
  • Strzelecka, M., & Świątek, P. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
  • FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • CLSI. (n.d.). CLSI: Clinical & Laboratory Standards Institute. CLSI.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
  • BenchChem. (2025). A Comparative Benchmarking Guide: The Efficacy of Antibacterial Agent 153 Against a Panel of Clinical Isolates. BenchChem.
  • Onkol, T., et al. (2008, April). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Küçükgüzel, I., et al. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PMC.
  • Parker, A. E., & Goeres, D. M. (n.d.). Appropriate benchmark agents facilitate comparisons of antimicrobial activity against biofilms. ResearchGate.
  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of Some[2][5][8]-Triazole Derivatives. Semantic Scholar. Retrieved from

  • Szymański, P., et al. (2018, January 18). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules.
  • County of Los Angeles Public Health. (n.d.). LACDPH Antibiogram Benchmarking Tool. County of Los Angeles Public Health.
  • Khan, A., et al. (2026, February 24). Antibiotic stewardship benchmarking–Using the WHO point prevalence survey of antimicrobial prescribing in a Tertiary Care Public Hospital, Karachi. PMC.

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Safety & Regulatory Compliance

Safety

3-(4-Fluorophenyl)-1H-1,2,4-triazole proper disposal procedures

Proper handling and disposal of active pharmaceutical ingredients (APIs) and their intermediates are critical to maintaining laboratory safety and environmental compliance. 3-(4-Fluorophenyl)-1H-1,2,4-triazole (CAS: 9572...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of active pharmaceutical ingredients (APIs) and their intermediates are critical to maintaining laboratory safety and environmental compliance. 3-(4-Fluorophenyl)-1H-1,2,4-triazole (CAS: 95728-10-2) is a highly versatile fluorinated heterocyclic compound frequently utilized in drug discovery and agricultural chemistry[1].

However, the very structural features that make it chemically valuable—a highly stable carbon-fluorine (C-F) bond and a nitrogen-rich triazole ring—present distinct challenges during disposal. Improper destruction can lead to the release of toxic byproducts, including hydrogen fluoride (HF) and nitrogen oxides (NOx), while environmental release poses severe risks to aquatic ecosystems[2][3].

This guide provides drug development professionals and environmental health and safety (EHS) officers with a field-proven, self-validating operational framework for the safe segregation, containment, and destruction of 3-(4-Fluorophenyl)-1H-1,2,4-triazole.

Hazard Profile and Mechanistic Causality

To design an effective disposal strategy, scientists must understand the physical and chemical causality behind the compound's hazard profile. The presence of the fluorine atom significantly increases the molecule's lipophilicity and resistance to environmental degradation, while the triazole ring dictates its thermal breakdown behavior.

Table 1: Quantitative Data & Operational Implications

ParameterValue / ClassificationOperational Implication
CAS Number 95728-10-2Ensure exact matching on all hazardous waste manifests[1].
Molecular Formula C8H6FN3High nitrogen and fluorine content dictates specific incineration needs.
Physical State Solid (Powder/Crystalline)High dust generation risk; requires HEPA-filtered ventilation.
Thermal Decomposition >260°C (estimated)Emits HF, NOx, and COx; strictly prohibit autoclaving [3].
Aquatic Toxicity Aquatic Chronic 2Strictly prohibit drain disposal; highly toxic to aquatic life[2].
Target Organ Toxicity STOT RE 2, Repro Tox 2Requires stringent PPE to prevent chronic systemic exposure[2].

Standard Operating Procedures (SOP): Waste Segregation

Because 3-(4-Fluorophenyl)-1H-1,2,4-triazole cannot be processed through standard municipal waste or wastewater treatment facilities, all waste streams must be meticulously segregated at the source[4].

Protocol A: Routine Laboratory Waste Routing
  • Identify the Waste Stream: Determine if the waste is solid (unreacted powder, contaminated consumables) or liquid (reaction mother liquors, HPLC effluents).

  • Segregate Liquid Waste:

    • Route all liquid solutions containing this compound into designated Halogenated Organic Waste carboys.

    • Causality: Mixing halogenated waste with non-halogenated waste complicates the incineration process and significantly increases disposal costs, as halogenated streams require specialized scrubbing to neutralize acidic exhaust gases.

  • Segregate Solid Waste:

    • Place contaminated weighing boats, pipette tips, and filter papers into a heavy-duty, puncture-resistant bag housed within a rigid, sealable container.

  • Labeling: Affix a GHS-compliant hazardous waste label. The label must explicitly state: "Contains Halogenated Organics and Nitrogenous Compounds - DO NOT INCINERATE WITHOUT SCRUBBER."

  • Storage: Store the sealed containers in a cool, dry, well-ventilated secondary containment area, strictly separated from strong oxidizers and strong acids[3].

Standard Operating Procedures (SOP): Accidental Spill Response

Dry powder spills of 3-(4-Fluorophenyl)-1H-1,2,4-triazole pose an acute inhalation hazard due to the potential for aerosolization. A rapid, structured response is required to prevent systemic absorption and laboratory contamination.

Protocol B: Dry Spill Containment and Cleanup
  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Don Appropriate PPE: Equip responders with a P2/N95 particulate respirator (or higher), nitrile gloves (double-gloved), safety goggles, and a chemically resistant lab coat[3].

  • Dust Suppression (Critical Step):

    • Do not dry sweep. Dry sweeping aerosolizes the fine crystalline powder.

    • Lightly mist the spilled material with a compatible solvent (e.g., water or a dilute alcohol solution) to bind the particulates[3].

  • Collection: Use non-sparking tools or a HEPA-filtered laboratory vacuum to collect the dampened material.

  • Surface Decontamination: Wipe down the affected area with damp, disposable absorbent pads. Wash the surface with a standard laboratory detergent, followed by a final water wipe.

  • Disposal of Debris: Place all collected powder, contaminated wipes, and the outer layer of nitrile gloves into a sealable plastic bag. Route this bag into the Hazardous Solid Waste stream[5].

Institutional Disposal & Chemical Destruction Mechanisms

The ultimate destruction of 3-(4-Fluorophenyl)-1H-1,2,4-triazole must be handled by a certified hazardous waste management facility. The only environmentally acceptable method for mineralizing this compound is High-Temperature Incineration .

  • Thermal Mineralization (>1000°C): The extreme heat is required to break the highly stable C-F bonds (bond dissociation energy ~485 kJ/mol) and completely oxidize the triazole ring, preventing the formation of persistent fluorinated organic pollutants.

  • Alkaline Scrubbing: As the molecule breaks down, it releases Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx)[3]. The incinerator's exhaust system must be equipped with an alkaline wet scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize these highly corrosive and toxic gases before environmental release.

DisposalWorkflow Start 3-(4-Fluorophenyl)-1H-1,2,4-triazole Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Washings) Start->Liquid Spill Spill Debris (Contaminated PPE/Wipes) Start->Spill SolidBin Hazardous Solid Waste Container Solid->SolidBin Org Halogenated Organic Waste Stream Liquid->Org Segregate as Halogenated Spill->SolidBin Incinerator High-Temp Incineration (>1000°C) Org->Incinerator Transport to Facility SolidBin->Incinerator Transport to Facility Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incinerator->Scrubber Exhaust Gas (HF, NOx) Final Safe Environmental Release Scrubber->Final Clean Exhaust

Workflow for the segregation, routing, and thermal destruction of fluorinated triazole waste.

References

  • "3-(4-Fluorophenyl)-1H-1,2,4-triazole — Chemical Substance Information", NextSDS. Available at: [Link]

  • "International Chemical Safety Cards: 1,2,4-TRIAZOLE (ICSC: 0682)", International Programme on Chemical Safety (IPCS). Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-(4-Fluorophenyl)-1H-1,2,4-triazole

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3-(4-Fluorophenyl)-1H-1,2,4-triazole. The following procedural...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3-(4-Fluorophenyl)-1H-1,2,4-triazole. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risk and ensuring the integrity of your research.

Understanding the Hazard Profile

  • Skin and Eye Irritation : Similar triazole derivatives are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation : Inhalation of dust particles may lead to respiratory irritation.[1]

  • Potential for Systemic Toxicity : Some triazole compounds are suspected of causing reproductive harm or other systemic effects with prolonged or repeated exposure.[3][4][5]

  • Hazardous Combustion Products : In the event of a fire, toxic and irritating fumes such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide may be released.[3][4][6]

A summary of hazard classifications for a related compound, 3-[(4-fluorophenyl)methanesulfonyl]-1H-1,2,4-triazole, is provided in the table below.[2]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin IrritationSkin Irrit. 2H315: Causes skin irritation.
Eye IrritationEye Irrit. 2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureSTOT SE 3H336: May cause drowsiness or dizziness.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure to 3-(4-Fluorophenyl)-1H-1,2,4-triazole. The following table outlines the minimum required PPE for various laboratory operations.

Protection TypeSpecific EquipmentStandards/Notes
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1]Must conform to EN166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] Lab coat.Inspect gloves before each use and follow proper removal techniques to avoid skin contact.[1][7]
Respiratory Protection A dust mask (N95 or equivalent) is required when handling the solid compound.[1]For situations with a higher risk of aerosol generation, a NIOSH/MSHA or EN 149 approved respirator should be used.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling and storage is crucial for minimizing risks.

Pre-Handling Preparations
  • Review Safety Documentation : Before commencing any work, thoroughly review this guide and any available safety information for similar compounds.

  • Ensure Proper Ventilation : All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Assemble and Inspect PPE : Don all required PPE as detailed in the table above, ensuring each item is in good condition.[1]

  • Prepare Workspace : The work area should be clean and uncluttered. Ensure that an emergency eyewash station and safety shower are readily accessible.

Handling Procedures
  • Avoid Dust Formation : Handle the chemical carefully to prevent the generation of dust and aerosols.[1][3] If appropriate, moisten the material to prevent it from becoming airborne.[4]

  • Use Appropriate Tools : Utilize non-sparking tools for handling the compound.

  • Container Integrity : Keep the container tightly closed when not in use.[1]

  • Personal Hygiene : Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling the compound.[3]

The following diagram illustrates the standard workflow for the safe handling of 3-(4-Fluorophenyl)-1H-1,2,4-triazole.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_sds Review Safety Documentation prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Inspect Workspace prep_ppe->prep_workspace handle_weigh Weighing prep_workspace->handle_weigh Proceed with caution handle_dissolve Dissolution handle_weigh->handle_dissolve handle_reaction Reaction Monitoring handle_dissolve->handle_reaction cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon Upon completion cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Certified Vendor cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for 3-(4-Fluorophenyl)-1H-1,2,4-triazole.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills :

    • Alert personnel in the immediate vicinity.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled material.[4] Avoid generating dust.[1][4]

    • Place the collected material into a suitable, sealed container for disposal.[1][4]

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Only trained personnel with the appropriate respiratory and personal protective equipment should handle the clean-up.

Disposal Plan

All waste containing 3-(4-Fluorophenyl)-1H-1,2,4-triazole must be considered hazardous.

  • Waste Collection : Collect all chemical waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Disposal Route : Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[5]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of 3-(4-Fluorophenyl)-1H-1,2,4-triazole and maintain a safe laboratory environment.

References

  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem. (n.d.).
  • 3-[(4-fluorophenyl)methanesulfonyl]-1H-1,2,4-triazole - NextSDS. (n.d.).
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
  • 3-(4-Fluorophenyl)-1H-1,2,4-triazole — Chemical Substance Information - NextSDS. (n.d.).
  • ICSC 0682 - 1,2,4-TRIAZOLE - INCHEM. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Carbonyl-di-(1,2,4-triazole) - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Fluorine. (n.d.).
  • SAFETY DATA SHEET. (2014, July 15).
  • 1,2,4-TRIAZOLE CAS No 288-88-0 - Safety Data Sheet. (n.d.).

Sources

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